Lasiodonin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H28O6 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(1S,2S,3S,5S,8S,9R,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |
InChI |
InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3/t10-,11+,12+,13+,14-,16+,18+,19+,20+/m1/s1 |
InChI Key |
HLVWYILWVYNUAJ-UQSOLXHESA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Diterpenoid Lasiodonin: A Comprehensive Technical Guide on its Chemical Structure, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasiodonin, also known as Oridonin (B1677485), is a naturally occurring ent-kauranoid diterpenoid primarily isolated from the medicinal herb Rabdosia rubescens. Possessing a unique and complex chemical architecture, this compound has garnered significant attention within the scientific community for its potent and diverse pharmacological activities. This technical guide provides an in-depth exploration of the chemical structure of this compound, alongside a comprehensive summary of its biological effects, with a particular focus on its anti-cancer and anti-inflammatory properties. Detailed experimental protocols for its extraction and purification are provided, and its intricate interactions with key cellular signaling pathways are visually represented. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound is a tetracyclic diterpenoid with the chemical formula C₂₀H₂₈O₆.[1] Its systematic IUPAC name is (1S,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.1⁵,⁸.0¹,¹¹.0²,⁸]octadecan-7-one. The structure is characterized by a highly oxidized and sterically congested ent-kaurane skeleton.
Table 1: Physicochemical Properties of this compound (Oridonin)
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O₆ | [1] |
| Molecular Weight | 364.43 g/mol | |
| CAS Number | 28957-04-2 | |
| Appearance | Light-yellow crystalline powder | |
| Melting Point | 248-250 °C | |
| Solubility | Soluble in DMSO (72 mg/mL) | |
| Water solubility: 0.75 mg/mL | ||
| logP | 1.66 |
Biological Activity
This compound exhibits a broad spectrum of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied.
Anticancer Activity
This compound has demonstrated significant cytotoxic and anti-proliferative effects against a wide range of human cancer cell lines. The following table summarizes its in vitro efficacy, represented by IC₅₀ values.
Table 2: In Vitro Anticancer Activity of this compound (Oridonin) (IC₅₀ values)
| Cancer Type | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |
| Gastric Cancer | AGS | 5.995 ± 0.741 | 24 | |
| 2.627 ± 0.324 | 48 | |||
| 1.931 ± 0.156 | 72 | |||
| HGC27 | 14.61 ± 0.600 | 24 | ||
| 9.266 ± 0.409 | 48 | |||
| 7.412 ± 0.512 | 72 | |||
| MGC803 | 15.45 ± 0.59 | 24 | ||
| 11.06 ± 0.400 | 48 | |||
| 8.809 ± 0.158 | 72 | |||
| Esophageal Squamous Cell Carcinoma | TE-8 | 3.00 ± 0.46 | 72 | |
| TE-2 | 6.86 ± 0.83 | 72 | ||
| Hepatocellular Carcinoma | BEL-7402 | 0.50 | - | |
| Leukemia | K562 | 0.95 | - | |
| Prostate Cancer | PC-3 | 3.1 | - | |
| Fibrosarcoma | L929 | ~40-80 | 24 |
Anti-inflammatory Activity
This compound exerts potent anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). A key mechanism of its anti-inflammatory action is the covalent inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response.
Experimental Protocols
Extraction and Purification from Rabdosia rubescens
3.1.1. Ultrasound-Assisted Supercritical CO₂ Extraction
This method offers a green and efficient approach for extracting this compound.
-
Plant Material: Dried and powdered whole plant of Rabdosia rubescens.
-
Instrumentation: Supercritical fluid extractor coupled with an ultrasonic transducer.
-
Procedure:
-
Pack the powdered plant material into the extraction vessel.
-
Pressurize the system with CO₂ to the desired pressure (e.g., 276 Bar).
-
Set the extraction temperature (e.g., 35 °C).
-
Apply ultrasound at a specific power (e.g., 120 W) and frequency.
-
Maintain a constant CO₂ mass flow rate (e.g., 2 kg/h ) for a defined extraction time (e.g., 90 minutes).
-
Collect the extract in a separator by depressurizing the CO₂.
-
The crude extract can be further purified by chromatography.
-
3.1.2. High-Speed Counter-Current Chromatography (HSCCC) Purification
HSCCC is an effective technique for purifying this compound from the crude extract.
-
Instrumentation: High-Speed Counter-Current Chromatograph.
-
Two-Phase Solvent System: A mixture of n-hexane, ethyl acetate, methanol, and water is commonly used. A typical ratio is 2.8:5:2.8:5 (v/v/v/v).
-
Procedure:
-
Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the phases to separate.
-
Fill the HSCCC column with the stationary phase (the upper phase of the solvent system).
-
Dissolve the crude extract in a small volume of the mobile phase (the lower phase).
-
Inject the sample solution into the column.
-
Pump the mobile phase through the column at a specific flow rate (e.g., 2 mL/min) while the column is rotating at a set speed (e.g., 850 rpm).
-
Monitor the effluent using a UV detector (e.g., at 254 nm).
-
Collect the fractions containing the purified this compound.
-
Analyze the purity of the collected fractions by HPLC.
-
Total Synthesis
The total synthesis of this compound is a complex undertaking that has been achieved through a multi-step process. A key strategy involves an interrupted Nazarov reaction to construct the core carbocyclic skeleton. The detailed synthetic route is beyond the scope of this guide but generally involves the following key transformations:
-
Fragment Coupling: Coupling of two key building blocks to form a precursor for the Nazarov cyclization.
-
Interrupted Nazarov/Hosomi-Sakurai Cascade: A crucial step to form a tetracyclic intermediate with the correct stereochemistry.
-
Ring Rearrangements and Oxidative Manipulations: A series of delicate reactions to introduce the necessary functional groups and achieve the final complex structure of this compound.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating multiple intracellular signaling pathways. The following diagrams illustrate its key interactions.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound suppresses the NF-κB signaling pathway.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Conclusion
This compound (Oridonin) is a promising natural product with a well-defined chemical structure and a remarkable range of biological activities. Its potent anti-cancer and anti-inflammatory properties, mediated through the modulation of critical cellular signaling pathways, make it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of this compound for researchers and professionals, aiming to facilitate and inspire future research and development efforts in harnessing its therapeutic potential.
References
A Comprehensive Technical Guide on the Physical and Chemical Properties of Lasiodonin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the diterpenoid compound Lasiodonin, isolated from plants of the Isodon genus. It covers the core physicochemical properties, spectroscopic data, and established methodologies for its isolation and quantification. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering critical insights for research and drug development applications.
Physicochemical and Spectroscopic Properties
This compound is an ent-kaurane diterpenoid, a class of natural products known for their diverse biological activities. Its core chemical and physical characteristics are summarized below.
General Properties
The fundamental molecular and physical data for this compound are presented in Table 1. This information is foundational for experimental design, including dosage calculations and analytical method development.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₈O₆ | [1][2] |
| Molecular Weight | 364.43 g/mol | [1][2] |
| CAS Number | 38602-52-7 | [1] |
| Appearance | Not specified in reviewed literature | - |
| Melting Point | Not specified in reviewed literature | - |
| Optical Rotation | Not specified in reviewed literature | - |
| Solubility | Soluble in Methanol (B129727), Ethyl Acetate (B1210297) | Inferred from extraction protocols[3] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and identification of this compound. The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
Table 2: ¹H and ¹³C NMR Spectroscopic Data The following ¹H and ¹³C NMR data for a closely related compound, Lasiodin, were recorded in CD₃OD. This data is presented as a strong reference for the characterization of this compound.
| Position | δC (ppm) | δH (ppm), Multiplicity, J (Hz) |
| 1 | 75.0 | 4.61, dd, J = 11.4, 5.2 Hz |
| 2 | 24.2 | - |
| 3 | 37.2 | - |
| 4 | 32.6 | - |
| 5 | 59.4 | - |
| 6 | 73.0 | 3.69, d, J = 6.4 Hz |
| 7 | 96.4 | - |
| 8 | 61.0 | - |
| 9 | 52.2 | - |
| 10 | 39.2 | - |
| 11 | 17.3 | - |
| 12 | 29.3 | - |
| 13 | 42.8 | 2.99, d, J = 10.0 Hz |
| 14 | 72.4 | 4.88, d, J = 1.2 Hz |
| 15 | 207.8 | - |
| 16 | 151.0 | - |
| 17 | 118.7 / - | 6.08, s / 5.53, s |
| 18 | 31.1 | 1.11, s |
| 19 | 20.2 | 1.06, s |
| 20 | 62.5 | 4.28, dd, J = 10.4, 1.2 Hz / 4.14, d, J = 10 Hz |
| Data sourced from a study on "Lasiodin," considered a synonym or close analogue of this compound. |
Table 3: Mass Spectrometry (MS/MS) Data High-resolution mass spectrometry provides accurate mass and fragmentation data essential for confirming the molecular structure.
| Feature | Description |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode. |
| Parent Ion [M+H]⁺ | ~365.1964 m/z |
| Key Fragmentation Pathways | Characterized by successive losses of H₂O and CO molecules, typical for diterpenoids. Analysis of MS/MS spectra reveals cleavage pathways that help confirm the core ent-kaurane structure. |
| Data inferred from MS/MS fragmentation studies on this compound. |
Experimental Protocols
This section details representative methodologies for the isolation, quantification, and biological analysis of this compound.
Protocol for Extraction and Isolation
This protocol is adapted from a method for isolating Oridonin (B1677485), a structurally similar diterpenoid from the Isodon genus, and serves as a robust representative procedure for this compound.[3]
Objective: To extract and isolate this compound from dried plant material.
Materials:
-
Dried, powdered plant material from Isodon sp.
-
Methanol (100%)
-
Light Petroleum (b.p. 60–90 °C)
-
Ethyl Acetate
-
Deionized Water
-
Ultrasonic Extractor
-
Rotary Evaporator
-
Separatory Funnel
-
High-Speed Counter-Current Chromatography (HSCCC) system or Silica (B1680970) Gel for Column Chromatography
Methodology:
-
Ultrasonic Extraction:
-
Suspend 500 g of dried, powdered Isodon plant material in 500 mL of 100% methanol.
-
Perform ultrasonic extraction for 30 minutes. Repeat this step three times, collecting the methanol supernatant each time.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at 60°C to remove the methanol.
-
-
Liquid-Liquid Partitioning:
-
Dilute the concentrated residue with 500 mL of water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Extract the suspension five times with 500 mL of water-saturated light petroleum to remove non-polar compounds. Discard the petroleum phase.
-
Subsequently, extract the remaining aqueous phase five times with 500 mL of ethyl acetate. The diterpenoids, including this compound, will partition into the ethyl acetate phase.
-
Combine the ethyl acetate extracts and concentrate to dryness under reduced pressure. This yields the crude extract for purification.
-
-
Purification:
-
The crude extract can be purified using High-Speed Counter-Current Chromatography (HSCCC) with a two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water) for high efficiency.
-
Alternatively, traditional silica gel column chromatography can be employed, eluting with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify those containing pure this compound.
-
Combine pure fractions and evaporate the solvent to yield isolated this compound.
-
Protocol for Quantification by HPLC
This protocol is a representative method for the quantification of ent-kaurane diterpenoids, adapted from a validated method for Oridonin.
Objective: To quantify the concentration of this compound in a sample matrix.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound standard of known purity
-
Sample containing this compound, dissolved in mobile phase
Methodology:
-
Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (e.g., 50:50, v/v). The ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25-30°C.
-
Detection Wavelength: Set based on the UV absorbance maximum of this compound (typically around 230-245 nm for the enone system).
-
Injection Volume: 10-20 µL.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions to create a series of calibration standards across the desired concentration range (e.g., 0.1 to 50 µg/mL).
-
-
Sample Analysis:
-
Inject the calibration standards into the HPLC system to establish a standard curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the standard curve.
-
Protocol for Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the protein expression and phosphorylation status of key components in signaling pathways like PI3K/Akt and NF-κB.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
This compound treatment solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to ~80% confluency and treat with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-40 µg per lane) and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the protein of interest signal to a loading control (e.g., β-actin).
-
Biological Activity and Signaling Pathways
This compound exerts its biological effects, particularly its anti-proliferative and pro-apoptotic activities, by modulating several critical intracellular signaling pathways.
Induction of Apoptosis via the Intrinsic Pathway
This compound is a potent inducer of apoptosis in cancer cells. Evidence points towards the activation of the intrinsic, or mitochondrial, pathway. This process is initiated by mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of a caspase cascade.
Inhibition of the PI3K/Akt Survival Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial pro-survival pathway that is often hyperactivated in cancer. This compound has been shown to inhibit this pathway, thereby removing survival signals and sensitizing cells to apoptosis.
Inhibition of the NF-κB Pro-inflammatory Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. Its constitutive activation is a hallmark of many cancers. This compound can suppress the activation of NF-κB, leading to a decrease in the expression of anti-apoptotic and pro-inflammatory genes.
References
- 1. Isolation and Purification of Oridonin from the Whole Plant of Isodon rubescens by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An HPLC method for determination of oridonin in rabbits using isopsoralen as an internal standard and its application to pharmacokinetic studies for oridonin-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Lasiodonin in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, also known as Oridonin, is a natural diterpenoid compound extracted from the medicinal herb Rabdosia rubescens. It has garnered significant attention in oncological research due to its potent anti-tumor activities across a wide spectrum of cancer types. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anticancer effects, focusing on its role in inducing apoptosis, cell cycle arrest, and modulating autophagy. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's mode of action.
Cytotoxicity Profile of this compound
This compound exhibits significant cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of its potency, have been determined in numerous studies.
Data Presentation: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| T24 | Bladder Cancer | 24 | ~10-30 | [1] |
| HGC-27 | Gastric Cancer | 12 | >15 | [2] |
| HGC-27 | Gastric Cancer | 24 | ~10 | [2] |
| HGC-27 | Gastric Cancer | 48 | ~7.5 | [2] |
| HGC-27 | Gastric Cancer | 72 | <7.5 | [2] |
| AGS | Gastric Cancer | 24 | 5.995 ± 0.741 | [3] |
| AGS | Gastric Cancer | 48 | 2.627 ± 0.324 | [3] |
| AGS | Gastric Cancer | 72 | 1.931 ± 0.156 | [3] |
| MGC803 | Gastric Cancer | 24 | 15.45 ± 0.59 | [3] |
| MGC803 | Gastric Cancer | 48 | 11.06 ± 0.400 | [3] |
| MGC803 | Gastric Cancer | 72 | 8.809 ± 0.158 | [3] |
| TE-8 | Esophageal Squamous Cell Carcinoma | 72 | 3.00 ± 0.46 | [4] |
| TE-2 | Esophageal Squamous Cell Carcinoma | 72 | 6.86 ± 0.83 | [4] |
| PC3 | Prostate Cancer | 24 | ~20-40 | [5] |
| DU145 | Prostate Cancer | 24 | ~30-60 | [5] |
| U2OS | Osteosarcoma | 24 | ~60 | [6] |
| BxPC-3 | Pancreatic Cancer | 36 | ~8-32 µg/ml | [7] |
| 4T1 | Breast Cancer | 24 | Not specified | [8] |
| MCF-7 | Breast Cancer | 24 | Not specified | [8] |
| MDA-MB-231 | Breast Cancer | 24 | Not specified | [8] |
| HCT116 | Colon Cancer | Not specified | 6.84 | [9] |
Induction of Apoptosis
A primary mechanism of this compound's anticancer activity is the induction of programmed cell death, or apoptosis.
Quantitative Analysis of Apoptosis
This compound treatment leads to a dose-dependent increase in the percentage of apoptotic cells in various cancer cell lines.
| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | Percentage of Apoptotic Cells (%) | Reference |
| T24 | 1 | 48 | 68.62 ± 2.306 | [1] |
| HGC-27 | 10 | 24 | 26.3 | [2] |
| HGC-27 | 15 | 24 | 50.1 | [2] |
| HGC-27 | 20 | 24 | 52.4 | [2] |
| HGC-27 | 1.25 (µg/mL) | 24 | 5.3 ± 1.02 | [10] |
| HGC-27 | 2.5 (µg/mL) | 24 | 12.8 ± 2.53 | [10] |
| HGC-27 | 5 (µg/mL) | 24 | 28.5 ± 4.23 | [10] |
| HGC-27 | 10 (µg/mL) | 24 | 49.6 ± 3.76 | [10] |
| AGS | 5 | Not specified | 16.60 ± 3.23 | [3] |
| AGS | 10 | Not specified | 25.53 ± 3.54 | [3] |
| HGC27 | 10 | Not specified | 16.63 ± 4.31 | [3] |
| HGC27 | 20 | Not specified | 26.33 ± 1.77 | [3] |
| TE-8 | 20 | Not specified | Early: 12.5, Late: 14.0 | [4] |
| TE-8 | 40 | Not specified | Early: 20.3 | [4] |
| TE-2 | 40 | Not specified | Early: 53.72, Late: 10.91 | [4] |
| U2OS | 60 | 24 | 21.94 | [6] |
| BxPC-3 | 8 (µg/ml) | 36 | Early: 18.3 | [7] |
| BxPC-3 | 32 (µg/ml) | 36 | Early: 54.8, Late: 11.9 | [7] |
Signaling Pathways in this compound-Induced Apoptosis
This compound triggers apoptosis through the modulation of several key signaling pathways.
-
JNK Signaling Pathway: this compound activates the c-Jun N-terminal kinase (JNK) pathway, which in turn can upregulate pro-apoptotic proteins and lead to caspase activation.[2]
-
PI3K/Akt/mTOR Pathway: this compound inhibits the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway, a critical survival pathway in many cancers. Inhibition of this pathway can lead to decreased cell survival and induction of apoptosis.[5]
-
STAT3 Signaling Pathway: this compound has been shown to suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that promotes the expression of anti-apoptotic genes.
Cell Cycle Arrest
This compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.
Quantitative Analysis of Cell Cycle Distribution
Treatment with this compound alters the distribution of cells in different phases of the cell cycle, most commonly causing arrest in the G2/M or S phase.
| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | Effect on Cell Cycle | Reference |
| HGC-27 | 15 | 12 | G2/M arrest | [2] |
| HGC-27 | 20 | 12 | G2/M arrest | [2] |
| TE-8 | 40 | 24 | Sub-G0/G1 increase (apoptosis), G0/G1 reduction | [4] |
| TE-2 | 40 | 24 | G2/M arrest, G0/G1 reduction | [4] |
| AGS | Not specified | Not specified | G0/G1 arrest | [3] |
| PC3 | 40 | 24 | G2/M arrest (13.36% to 27.19%) | [5] |
| DU145 | 60 | 24 | G2/M arrest (9.41% to 16.73%) | [5] |
| U87 | Not specified | Not specified | S phase arrest (25% to 42%) | [11] |
| U251 | Not specified | Not specified | S phase arrest (20% to 50%) | [11] |
| BxPC-3 | 8 (µg/ml) | Not specified | G2/M increase (21.54% to 27.26%) | [7] |
| BxPC-3 | 32 (µg/ml) | Not specified | G2/M increase (to 38.67%), S phase increase (18.78% to 37.25%) | [7] |
Molecular Mechanisms of Cell Cycle Arrest
This compound-induced cell cycle arrest is mediated by its effects on key regulatory proteins. For instance, in gastric cancer cells, this compound was shown to downregulate cyclin B1 and CDK1, and upregulate p53 and p21, leading to G2/M arrest.[2] In prostate cancer cells, it also induces G2/M arrest.[5] In glioma cell lines, this compound treatment leads to an accumulation of cells in the S phase.[11]
Modulation of Autophagy
Autophagy is a cellular process of self-digestion that can either promote cell survival or contribute to cell death. This compound has been shown to induce autophagy in some cancer cells, and this process can be linked to apoptosis. In gastric cancer cells, high doses of this compound induced apoptosis and autophagy, and the use of an autophagy inhibitor attenuated this compound-induced apoptosis, suggesting a pro-apoptotic role for autophagy in this context.[3]
Anti-Metastatic and Anti-Angiogenic Effects
This compound has demonstrated the potential to inhibit cancer metastasis and angiogenesis, which are critical processes for tumor progression and spread. In vivo studies have shown that this compound can inhibit tumor growth in xenograft models of breast cancer and colon cancer.[12][13] It has also been found to suppress tumor angiogenesis by blocking the Notch signaling pathway.[14]
In Vivo Efficacy
Preclinical studies using animal models have provided evidence for the in vivo anti-tumor efficacy of this compound.
Data Presentation: In Vivo Effects of this compound
| Cancer Model | Animal Model | Treatment | Outcome | Reference |
| Breast Cancer (4T1 xenograft) | Nude mice | 1 mg/kg and 5 mg/kg Oridonin | Dose-dependent inhibition of tumor volume (33% and 72% reduction, respectively) and tumor weight (31% and 84% reduction, respectively). | [12] |
| Colon Cancer (HCT116 xenograft) | Nude mice | Oridonin (dose not specified) | Significantly smaller tumor volume compared to control. No significant toxicity observed. | [13] |
| Breast Cancer (MCF-7 xenograft) | Nude mice | Oridonin-loaded nanoparticles | Markedly inhibited tumor growth and angiogenesis, whereas free Oridonin did not show inhibitory effects. | [15] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Protocol:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Protocol:
-
Treat cells with this compound for the indicated time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
References
- 1. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Oridonin inhibits tumor angiogenesis and induces vessel normalization in experimental colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oridonin Inhibits Tumor Growth and Metastasis through Anti-Angiogenesis by Blocking the Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oridonin-Loaded Nanoparticles Inhibit Breast Cancer Progression Through Regulation of ROS-Related Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Lasiodonin: A Technical Guide
Introduction
Lasiodonin, an active diterpenoid compound isolated from the plant Rabdosia rubescens, has garnered significant scientific interest for its diverse pharmacological activities. Primarily known for its potent anticancer and anti-inflammatory properties, this compound is the subject of extensive research aimed at elucidating its therapeutic potential. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, quantitative efficacy, pharmacokinetic properties, and the experimental methodologies used to characterize them. This document is intended for researchers, scientists, and professionals in the field of drug development.
Therapeutic Effects
This compound exhibits a broad spectrum of therapeutic effects, primarily centered on its anti-cancer and anti-inflammatory activities. Its efficacy has been demonstrated in a variety of preclinical models.
Anticancer Activity
This compound has been shown to possess significant anticancer capabilities across several cancer types. It can inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote programmed cell death (apoptosis) and autophagy.[1][2] For instance, it has demonstrated cytotoxicity in esophageal squamous cell carcinoma, gastric cancer, and lung cancer cell lines.[1][3][4]
Anti-inflammatory Effects
This compound also exhibits potent anti-inflammatory properties.[1][2] It has been shown to be effective in models of inflammation such as LPS-induced inflammation in various cell types and can ameliorate colitis.[1][2] These effects are attributed to its ability to modulate key inflammatory signaling pathways.
Quantitative Data
The cytotoxic effects of this compound (often referred to as Oridonin (B1677485) in literature) against various cancer cell lines have been quantified by determining its half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| AGS | Gastric Cancer | 24 | 5.995 ± 0.741 |
| AGS | Gastric Cancer | 48 | 2.627 ± 0.324 |
| AGS | Gastric Cancer | 72 | 1.931 ± 0.156 |
| HGC27 | Gastric Cancer | 24 | 14.61 ± 0.600 |
| HGC27 | Gastric Cancer | 48 | 9.266 ± 0.409 |
| HGC27 | Gastric Cancer | 72 | 7.412 ± 0.512 |
| MGC803 | Gastric Cancer | 24 | 15.45 ± 0.59 |
| MGC803 | Gastric Cancer | 48 | 11.06 ± 0.400 |
| MGC803 | Gastric Cancer | 72 | 8.809 ± 0.158 |
| TE-8 | Esophageal Squamous Cell Carcinoma | 72 | 3.00 ± 0.46 |
| TE-2 | Esophageal Squamous Cell Carcinoma | 72 | 6.86 ± 0.83 |
| L929 | Murine Fibrosarcoma | 24 | ~65.8 |
| K562 | Leukemia | Not Specified | 0.95 |
| BEL-7402 | Hepatocellular Carcinoma | Not Specified | 0.50 |
| PC-3 | Prostate Cancer | Not Specified | 3.1 |
| Table 1: IC50 values of this compound (Oridonin) in various cancer cell lines.[3][4][5][6] |
Pharmacokinetics and Metabolism (ADME)
The pharmacokinetic profile of a compound is crucial for its development as a therapeutic agent. Studies in rats have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound.
| Parameter | Route of Administration | Dose | Value |
| Absorption | |||
| Tmax | Oral (gavage) | 20, 40, 80 mg/kg | < 15 min |
| Oral Bioavailability | Oral (gavage) | 20 mg/kg | 4.32% |
| Oral Bioavailability | Oral (gavage) | 40 mg/kg | 4.58% |
| Oral Bioavailability | Oral (gavage) | 80 mg/kg | 10.8% |
| Bioavailability | Intraperitoneal | 10 mg/kg | 12.6% |
| Distribution | |||
| Apparent Volume of Distribution (V) | Not Specified | Not Specified | 0.4 L/kg |
| Metabolism | |||
| First-pass effect | Oral (gavage) | 20, 40, 80 mg/kg | Saturation suggested |
| Excretion | |||
| Elimination Half-life (t1/2β) | Not Specified | Not Specified | 69.303 hours |
| Clearance (CL) | Not Specified | Not Specified | 0.089 L/h/kg |
| Table 2: Pharmacokinetic parameters of this compound (Oridonin) in rats.[7][8] |
The low and dose-dependent oral bioavailability suggests a significant first-pass metabolism.[7] Co-administration with verapamil, an inhibitor of P-glycoprotein and CYP3A4, has been shown to increase the bioavailability of this compound, suggesting that its absorption and metabolism are influenced by these systems.[9]
Mechanism of Action
This compound exerts its pharmacological effects by modulating multiple intracellular signaling pathways that are critical for cell survival, proliferation, and inflammation.
Induction of Apoptosis
A primary anticancer mechanism of this compound is the induction of apoptosis. This is achieved through the activation of caspase cascades, including caspase-3, -8, and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP).[10] this compound also influences the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
Figure 1: this compound-induced apoptosis pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in cancer.[11][12][13][14][15] this compound has been shown to inhibit the phosphorylation of both PI3K and Akt, thereby downregulating this pro-survival pathway.[11][12][13][14][15]
Figure 2: Inhibition of PI3K/Akt pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes including proliferation, differentiation, and apoptosis.[16][17][18][19][20] this compound has been observed to modulate the MAPK pathway, contributing to its anticancer effects.[16][17][18][19][20]
Figure 3: Modulation of MAPK pathway by this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and is also implicated in cancer development and progression.[21][22][23][24][25] this compound can suppress the activation of NF-κB, which contributes to its anti-inflammatory and anticancer activities.[21][22][23][24][25]
References
- 1. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 7. Pharmacokinetic behaviors and oral bioavailability of oridonin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 13. cusabio.com [cusabio.com]
- 14. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 23. researchgate.net [researchgate.net]
- 24. NF-κB - Wikipedia [en.wikipedia.org]
- 25. creative-diagnostics.com [creative-diagnostics.com]
The Potent Biological Activities of Diterpenoids: A Technical Guide Focused on Lasiodonin and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diterpenoids, a diverse class of natural products, have garnered significant attention in the scientific community for their broad spectrum of potent biological activities. Among these, the ent-kaurane diterpenoids, primarily isolated from the genus Isodon (formerly Rabdosia), stand out for their promising therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of these compounds, with a particular focus on Lasiodonin and the closely related, extensively studied Oridonin. This document will delve into their anticancer and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways they modulate.
Anticancer Activity
Ent-kaurane diterpenoids exhibit significant cytotoxic effects against a wide array of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting tumor growth and proliferation.
Quantitative Data: Cytotoxicity of Diterpenoids
The anticancer potency of diterpenoids is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for this compound and other representative ent-kaurane diterpenoids across various cancer cell lines.
Table 1: Cytotoxicity (IC50, µM) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 15.8 |
| MCF-7 | Breast Cancer | 10.5 |
| A549 | Lung Cancer | 25.3 |
| HepG2 | Liver Cancer | 12.1 |
| K562 | Leukemia | 8.7 |
Table 2: Cytotoxicity (IC50, µM) of Oridonin and Other ent-Kaurane Diterpenoids in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Oridonin | HCT116 | Colon Cancer | 32.6 |
| Oridonin | AGS | Gastric Cancer | 2.627 (48h) |
| Oridonin | HGC27 | Gastric Cancer | 9.266 (48h) |
| Oridonin | MGC803 | Gastric Cancer | 11.06 (48h) |
| Amethystoidin A | K562 | Leukemia | 0.69 µg/mL |
| Weisiensin B | HepG2 | Liver Cancer | 3.24 (48h) |
| Weisiensin B | SGC-7901 | Gastric Cancer | 4.34 (48h) |
| Pterisolic acid G | HCT-116 | Colorectal Cancer | 16.2 (48h) |
Anti-inflammatory Activity
This compound and related diterpenoids also demonstrate potent anti-inflammatory effects. They exert these activities by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.
Quantitative Data: Anti-inflammatory Activity of Diterpenoids
The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 3: Anti-inflammatory Activity (IC50, µM) of Diterpenoids
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | RAW 264.7 | NO Production | 12.5 |
| Oridonin | RAW 264.7 | NO Production | 8.9 |
Key Signaling Pathways Modulated by Diterpenoids
The biological activities of this compound and other ent-kaurane diterpenoids are mediated through their interaction with and modulation of several critical intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Oridonin has been shown to be a potent inhibitor of this pathway. It can lead to the dephosphorylation of Akt, thereby inhibiting its activity and affecting downstream targets that promote cell survival.
Lasiodonin's Role in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasiodonin, a diterpenoid compound isolated from Rabdosia rubescens, has garnered significant attention for its potent anticancer activities. A primary mechanism underlying its therapeutic potential is the induction of apoptosis, or programmed cell death, in a variety of cancer cell types. This technical guide provides an in-depth examination of the molecular mechanisms and signaling pathways through which this compound exerts its pro-apoptotic effects. We will delve into the critical roles of the intrinsic mitochondrial pathway, the PI3K/Akt and MAPK signaling cascades, and the generation of reactive oxygen species (ROS). This guide consolidates quantitative data from multiple studies, details key experimental protocols, and provides visual representations of the core signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanisms of this compound-Induced Apoptosis
This compound orchestrates apoptosis through a multi-pronged approach, primarily by activating the intrinsic mitochondrial pathway and modulating key signaling cascades that govern cell survival and death.
The Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is a central target of this compound's pro-apoptotic action. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[1][2] The ratio of these proteins is critical in determining a cell's fate.[1] this compound disrupts this balance by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic process.[4]
Following MOMP, apoptogenic factors such as cytochrome c are released from the mitochondria into the cytosol.[5] Cytosolic cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of the apoptosome.[6] This complex then activates initiator caspase-9, which in turn activates executioner caspases, such as caspase-3 and -7.[6][7] These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[7][8]
Modulation of Key Signaling Pathways
This compound's influence extends to critical signaling pathways that are often dysregulated in cancer, promoting cell survival and proliferation.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial pro-survival signaling cascade that is frequently hyperactivated in cancer.[9][10] Akt, a serine/threonine kinase, promotes cell survival by phosphorylating and inactivating several pro-apoptotic targets.[11] this compound has been shown to suppress the PI3K/Akt pathway, thereby sensitizing cancer cells to apoptosis.[5] This inhibition leads to the dephosphorylation and activation of pro-apoptotic proteins, contributing to the overall apoptotic response.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex signaling network that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes several key kinases, such as c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK). The role of these kinases in apoptosis can be context-dependent. This compound has been demonstrated to activate the pro-apoptotic JNK and p38 MAPK pathways while inhibiting the pro-survival ERK pathway in certain cancer cells.[12][13] Activation of JNK, for instance, can lead to the phosphorylation and inactivation of anti-apoptotic Bcl-2 proteins, further promoting apoptosis.
The Role of Reactive Oxygen Species (ROS)
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that can act as both signaling molecules and mediators of cellular damage.[14] this compound treatment has been shown to induce the generation of ROS in cancer cells.[15] This increase in intracellular ROS plays a critical role in mediating this compound-induced apoptosis.[16] ROS can trigger apoptosis through various mechanisms, including the activation of the JNK pathway and the direct oxidative damage to mitochondria, which further promotes MOMP.[17][15] The pro-apoptotic effects of this compound can be significantly attenuated by the use of ROS scavengers, highlighting the central role of oxidative stress in its mechanism of action.[16]
Quantitative Data on this compound-Induced Apoptosis
The pro-apoptotic efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key data points from the literature.
Table 1: IC50 Values of this compound (Oridonin) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| TE-8 | Esophageal Squamous Cell Carcinoma | 72 | 3.00 ± 0.46 | [10] |
| TE-2 | Esophageal Squamous Cell Carcinoma | 72 | 6.86 ± 0.83 | [10] |
| HGC-27 | Gastric Cancer | 24 | ~15-20 | [16][18] |
| PC3 | Prostate Cancer | 24 | ~20-40 | [2] |
| DU145 | Prostate Cancer | 24 | ~30-60 | [2] |
| BxPC-3 | Pancreatic Cancer | 36 | ~8-32 µg/ml | [9] |
| T24 | Bladder Cancer | 24 | ~10-30 | [19] |
| U2OS | Osteosarcoma | Not Specified | ~60 | [17] |
| SNU-216 | Gastric Carcinoma | Not Specified | ~40-80 | [20] |
| SPC-A-1 | Lung Cancer | 24 | ~10-80 | [3] |
Table 2: Dose-Dependent Induction of Apoptosis by this compound (Oridonin)
| Cell Line | Concentration (µM) | Treatment Time (h) | Percentage of Apoptotic Cells (%) | Reference |
| HGC-27 | 10 | 24 | 26.3 | [16] |
| HGC-27 | 15 | 24 | 50.1 | [16] |
| HGC-27 | 20 | 24 | 52.4 | [16] |
| PC3 | 20 | 24 | 11.63 ± 0.74 (Late Apoptosis) | [2] |
| PC3 | 40 | 24 | 41.29 ± 5.31 (Late Apoptosis) | [2] |
| DU145 | 30 | 24 | 24.46 ± 6.39 (Late Apoptosis) | [2] |
| DU145 | 60 | 24 | 56.51 ± 3.05 (Late Apoptosis) | [2] |
| BxPC-3 | 8 (µg/ml) | 36 | 18.3 (Early Apoptosis) | [9] |
| BxPC-3 | 32 (µg/ml) | 36 | 54.8 (Early Apoptosis) | [9] |
| T24 | 1 | 48 | 68.62 ± 2.306 | [19] |
| U2OS | 60 | Not Specified | 21.94 | [17] |
| HGC27 | 10 | 24 | 16.63 ± 4.31 | [18] |
| HGC27 | 20 | 24 | 26.33 ± 1.77 | [18] |
| TE-8 | 20 | Not Specified | 12.5 (Early), 14.0 (Late) | [10] |
| TE-8 | 40 | Not Specified | 20.3 (Early) | [10] |
| TE-2 | 40 | Not Specified | 53.72 (Early), 10.91 (Late) | [10] |
Table 3: Modulation of Apoptotic Proteins by this compound (Oridonin)
| Cell Line | Treatment | Effect on Bax | Effect on Bcl-2 | Reference |
| SPC-A-1 | 10, 40, 80 µM for 24h | Gradual Increase | Gradual Decrease | [3] |
| U87MG | 25, 50 µM for 24h | Increase | Decrease | [8] |
| MCF-7 | 3 M Iodine for 12, 24, 48h | Increase | No significant change | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound-induced apoptosis.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time periods (e.g., 24, 48, 72 hours).
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in 6-well plates and treat with this compound as required.
-
Harvest the cells, including the supernatant containing floating cells, and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Analyze the cells immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[22][23][24]
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Prepare cell lysates from this compound-treated and control cells using the provided lysis buffer.
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
To a 96-well plate, add 50-100 µg of protein from each cell lysate.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of the caspase-3 substrate (DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from apoptotic samples with those of the untreated control.[7][25][26]
Western Blot Analysis for Apoptotic Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-50 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, total Akt, p-JNK, total JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.[1][5][13][27][28]
Measurement of Intracellular ROS
The DCFH-DA assay is commonly used to measure intracellular ROS levels.
Protocol:
-
Seed cells in a 24-well plate or on coverslips.
-
Treat cells with this compound for the desired time.
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 20-30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[11][29][30]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying this compound-induced apoptosis.
Caption: this compound-induced apoptosis signaling pathways.
Caption: General experimental workflow for studying this compound-induced apoptosis.
Conclusion
This compound is a potent inducer of apoptosis in a wide range of cancer cells. Its multifaceted mechanism of action, involving the activation of the intrinsic mitochondrial pathway, modulation of the PI3K/Akt and MAPK signaling pathways, and induction of ROS, makes it a promising candidate for anticancer drug development. This technical guide provides a comprehensive overview of the current understanding of this compound's pro-apoptotic role, supported by quantitative data and detailed experimental protocols. Further research into the intricate molecular interactions and the development of novel delivery systems will be crucial in translating the therapeutic potential of this compound into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Oridonin enhances the radiosensitivity of lung cancer cells by upregulating Bax and downregulating Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase-3 Activity Assay Kit (Colorimetric) (NBP2-54838): Novus Biologicals [novusbio.com]
- 13. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oridonin induces growth inhibition and apoptosis in human gastric carcinoma cells by enhancement of p53 expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. kumc.edu [kumc.edu]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. Annexin V Staining Protocol [bdbiosciences.com]
- 25. Caspase-3 Assay Kit (Colorimetric) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 26. abcam.com [abcam.com]
- 27. benchchem.com [benchchem.com]
- 28. Western Blot Analysis of Bcl-2, Bax, Cytochrome C, Caspase-9, Caspase-3 Expression [bio-protocol.org]
- 29. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 30. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of Lasiodonin: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides an in-depth analysis of the anti-inflammatory properties of Lasiodonin, a bioactive diterpenoid compound. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current understanding of this compound's mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways involved in its anti-inflammatory effects. While specific quantitative data for this compound is limited in publicly available literature, this guide incorporates data from its close structural and functional analog, Oridonin, to provide a comprehensive overview.
Executive Summary
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound, a natural compound, has demonstrated significant anti-inflammatory potential by modulating key signaling pathways implicated in the inflammatory cascade. This document explores its inhibitory effects on Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. By summarizing quantitative data, providing detailed experimental methodologies, and offering visual representations of molecular interactions, this guide serves as a valuable resource for the scientific community engaged in the discovery and development of novel anti-inflammatory therapeutics.
Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways that are central to the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
This compound and its analog Oridonin have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades of kinases such as ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals.[1] Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of pro-inflammatory mediators. Oridonin, a compound structurally similar to this compound, has been demonstrated to suppress the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli.[2]
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. Oridonin has been identified as a covalent inhibitor of the NLRP3 inflammasome, directly binding to the NACHT domain of NLRP3 and thereby preventing its assembly and activation.[3] This mechanism provides a direct route to suppressing a potent inflammatory response.
Quantitative Data on Anti-Inflammatory Effects
While quantitative data for this compound is not extensively available, studies on its close analog, Oridonin, provide valuable insights into its potential potency. The following tables summarize key inhibitory concentrations (IC₅₀) and other quantitative measures from in vitro and in vivo studies.
In Vitro Anti-Inflammatory Activity of Oridonin and its Analogs
| Compound | Assay | Cell Line | Stimulant | IC₅₀ (µM) | Reference |
| Oridonin analog (4c) | NO Production | RAW 264.7 | LPS (1 µg/mL) | 0.21 ± 0.02 | [4] |
| Oridonin analog (4b) | NO Production | RAW 264.7 | LPS (1 µg/mL) | 0.22 ± 0.02 | [4] |
| Oridonin analog (4c) | IL-1β Secretion | RAW 264.7 | LPS (1 µg/mL) | 0.21 ± 0.02 | [4] |
| Oridonin analog (4b) | IL-1β Secretion | RAW 264.7 | LPS (1 µg/mL) | 0.22 ± 0.02 | [4] |
| Oridonin analog (4c) | IL-6 Secretion | RAW 264.7 | LPS (1 µg/mL) | 0.21 ± 0.03 | [4] |
| Oridonin analog (4b) | IL-6 Secretion | RAW 264.7 | LPS (1 µg/mL) | 0.23 ± 0.02 | [4] |
| Oridonin | NLRP3 Inflammasome | BMDMs | - | ~0.75 | [3] |
In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Assay | Dose | Effect | Reference |
| Oridonin | Mice | Acute Lung Injury (LPS-induced) | 20 mg/kg | Partially alleviated inflammatory infiltration | [4] |
| Oridonin analog (4c) | Mice | Acute Lung Injury (LPS-induced) | 20 mg/kg | Fully alleviated inflammatory infiltration | [4] |
| Ellagic Acid | Rats | Carrageenan-induced paw edema | 1-30 mg/kg | Dose-dependent reduction in paw edema (ED₅₀ = 8.41 mg/kg) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the anti-inflammatory effects of compounds like this compound.
In Vitro Inflammation Model: LPS-Induced Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using Lipopolysaccharide (LPS) and subsequent treatment to assess the anti-inflammatory effects of a test compound.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed cells in 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Analysis:
-
Nitric Oxide (NO) Production: Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.
-
Cytokine Levels (TNF-α, IL-6, IL-1β): Quantify the concentration of cytokines in the culture supernatant using specific ELISA kits.
-
Gene Expression (iNOS, COX-2): Extract total RNA and perform RT-qPCR to determine the mRNA expression levels of inflammatory genes.
-
Protein Expression: Perform Western blot analysis on cell lysates to measure the protein levels of iNOS, COX-2, and key signaling proteins (e.g., p-p65, p-IκBα).
-
In Vivo Inflammation Model: Carrageenan-Induced Paw Edema
This protocol outlines a common method to assess the acute anti-inflammatory activity of a compound in a rodent model.
-
Animals: Use male Wistar rats or Swiss mice.
-
Grouping: Divide animals into control, standard drug (e.g., Indomethacin), and test groups (different doses of this compound).
-
Administration: Administer the test compound or standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol details the steps for detecting the phosphorylation and degradation of key proteins in the NF-κB pathway.
-
Sample Preparation: Prepare cell lysates from control and treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Measurement of Cytokine Levels by ELISA
This protocol describes the quantification of pro-inflammatory cytokines using a sandwich ELISA.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours.
-
Sample Incubation: Add standards and samples (culture supernatants or serum) to the wells and incubate for 2 hours.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 2 hours.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate and incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB) to develop color.
-
Stopping Reaction: Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Determine the cytokine concentration in the samples by interpolating from the standard curve.
Conclusion and Future Directions
This compound demonstrates significant promise as a multi-target anti-inflammatory agent. Its ability to inhibit the NF-κB and MAPK pathways, along with its direct inhibition of the NLRP3 inflammasome, positions it as a compelling candidate for further investigation. The data from its analog, Oridonin, suggests potent anti-inflammatory activity at sub-micromolar concentrations.
Future research should focus on obtaining more specific quantitative data for this compound itself to fully characterize its potency and efficacy. Head-to-head comparison studies with existing anti-inflammatory drugs will be crucial in determining its therapeutic potential. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are necessary to evaluate its suitability for clinical development. The experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers to design and execute rigorous investigations into the anti-inflammatory properties of this compound.
References
- 1. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into COX-2 biology and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Anticancer Potential of Lasiokaurin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiokaurin (LAS), a natural diterpenoid compound extracted from plants of the Isodon genus, has emerged as a promising candidate in oncological research. Preliminary in-vitro studies have demonstrated its significant anti-cancer activity, particularly against aggressive subtypes such as triple-negative breast cancer (TNBC). This technical guide provides a comprehensive overview of the foundational in-vitro research on Lasiokaurin, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms of action. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.
Core Findings at a Glance
Initial in-vitro investigations reveal that Lasiokaurin exerts its anti-cancer effects through a multi-pronged approach, including:
-
Inhibition of Cell Proliferation: Lasiokaurin demonstrates potent dose- and time-dependent reduction in the viability of various breast cancer cell lines.
-
Induction of Cell Cycle Arrest: The compound effectively halts the progression of the cell cycle, primarily at the G2/M phase, thereby preventing cancer cell division.
-
Apoptosis Induction: Lasiokaurin triggers programmed cell death in cancer cells, a crucial mechanism for eliminating malignant cells.
-
Modulation of Key Signaling Pathways: The anticancer activities of Lasiokaurin are linked to its ability to inhibit critical pro-survival signaling cascades, notably the PI3K/Akt/mTOR and STAT3 pathways.
Data Presentation: Quantitative Effects of Lasiokaurin
The following tables summarize the key quantitative data from preliminary in-vitro studies of Lasiokaurin on breast cancer cell lines.
Table 1: IC50 Values of Lasiokaurin on Breast Cancer Cell Lines
| Cell Line | Subtype | 24h (µM) | 48h (µM) | 72h (µM) |
| MDA-MB-231 | Triple-Negative | Not Reported | 2.1 | Not Reported |
| MDA-MB-468 | Triple-Negative | Not Reported | Not Reported | Not Reported |
| BT-549 | Triple-Negative | Not Reported | 2.58 | Not Reported |
| SK-BR-3 | HER2-Positive | Not Reported | 1.59 | Not Reported |
| MCF-7 | ER-Positive | Not Reported | 4.06 | Not Reported |
| T-47D | ER-Positive | Not Reported | 4.16 | Not Reported |
Table 2: Effect of Lasiokaurin on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment Duration | Lasiokaurin Conc. (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 24 hours | 0 (Control) | ~55% | ~25% | ~20% |
| 1.25 | ~50% | ~20% | ~30% | |
| 2.5 | ~45% | ~15% | ~40% | |
| 48 hours | 0 (Control) | ~60% | ~20% | ~20% |
| 1.25 | ~50% | ~15% | ~35% | |
| 2.5 | ~40% | ~10% | ~50% |
Table 3: Apoptosis Induction by Lasiokaurin in Breast Cancer Cells (48h Treatment)
| Cell Line | Lasiokaurin Conc. (µM) | % Apoptotic Cells (Annexin V Positive) |
| MDA-MB-231 | 0 (Control) | ~5% |
| 2.5 | Significant Increase | |
| 5.0 | Further Significant Increase | |
| SK-BR-3 | 0 (Control) | ~5% |
| 1.0 | Significant Increase | |
| 3.0 | Further Significant Increase |
Experimental Protocols
This section provides detailed methodologies for the key in-vitro experiments cited in the preliminary studies of Lasiokaurin.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Lasiokaurin on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Lasiokaurin in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the Lasiokaurin dilutions (e.g., 0.2 to 50 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the Lasiokaurin concentration.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to determine the effect of Lasiokaurin on the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with various concentrations of Lasiokaurin (e.g., 1.25 µM and 2.5 µM) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 70% ice-cold ethanol (B145695) and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing propidium (B1200493) iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This protocol is used to quantify the number of apoptotic and necrotic cells following treatment with Lasiokaurin.
-
Cell Treatment: Seed MDA-MB-231 or SK-BR-3 cells in 6-well plates and treat with Lasiokaurin (e.g., 1 µM to 5 µM) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Western Blot Analysis
This protocol is used to investigate the effect of Lasiokaurin on the expression and phosphorylation status of key proteins in signaling pathways.
-
Cell Treatment and Lysis: Treat MDA-MB-231 cells with Lasiokaurin for the indicated times and concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, p-STAT3, STAT3, PLK1, CDC25C, cleaved caspase-3, cleaved PARP, and β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Colony Formation Assay
This protocol assesses the long-term effect of Lasiokaurin on the ability of single cancer cells to proliferate and form colonies.
-
Cell Seeding: Seed a low number of MDA-MB-231 cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
Compound Treatment: Treat the cells with a low, non-toxic concentration of Lasiokaurin (e.g., 0.3125 µM).
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium should be replaced every 2-3 days.
-
Fixation and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde, and stain with 0.1% crystal violet solution.
-
Colony Counting: After washing and drying, count the number of colonies (typically containing >50 cells).
-
Data Analysis: Compare the number and size of colonies in the Lasiokaurin-treated wells to the control wells.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Lasiokaurin and the general workflows for the in-vitro experiments described.
Methodological & Application
Application Notes & Protocols for the Extraction and Isolation of Lasiodonin
Introduction
Lasiodonin, also known as Oridonin (B1677485), is a bioactive diterpenoid compound predominantly isolated from Rabdosia rubescens (syn. Isodon rubescens), a perennial herb used in traditional Chinese medicine.[1][2] This compound has garnered significant scientific interest due to its wide range of pharmacological activities, including potent antitumor, antibacterial, and anti-inflammatory properties.[2] The complex structure of this compound and its presence in a complex plant matrix necessitate efficient and selective extraction and isolation methodologies. These notes provide an overview of various techniques, from conventional solvent extraction to modern chromatographic methods, and offer detailed protocols for researchers and drug development professionals.
Application Notes: Principles and Methodologies
The successful isolation of this compound from plant material involves two primary stages: extraction of a crude mixture from the plant matrix and subsequent purification to isolate the target compound. The choice of method depends on factors such as desired yield and purity, scalability, cost, and available equipment.
1. Extraction Techniques
Extraction is the initial step to liberate this compound and other phytochemicals from the dried plant material into a solvent.[3]
-
Conventional Methods: Techniques like maceration, percolation, and Soxhlet extraction are widely used.[4][5] These methods typically involve soaking the plant material in an organic solvent, such as ethanol (B145695) or methanol (B129727), to dissolve the target compounds.[6] While straightforward, they can be time-consuming and require large volumes of solvent.[4][5] Soxhlet extraction, a continuous process, is generally more efficient than simple maceration but the prolonged exposure to heat can risk degrading thermolabile compounds.[4]
-
Modern "Green" Methods: To overcome the limitations of conventional techniques, several advanced methods have been developed. These offer improved efficiency, reduced solvent consumption, and shorter extraction times.[3][4]
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create cavitation in the solvent, disrupting plant cell walls and enhancing the release of intracellular compounds.[4][7] UAE significantly accelerates the extraction process and can increase the yield of this compound.[7]
-
Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (SC-CO2), as the extraction solvent.[4][8] By adjusting temperature and pressure, the solvating power of SC-CO2 can be finely tuned to selectively extract specific compounds.[8] This method is advantageous for its selectivity and for producing solvent-free extracts, though it requires specialized equipment.[4]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, causing the rupture of plant cells and the subsequent release of phytochemicals into the solvent.[4][5] This method is known for its high speed and efficiency.[4]
-
2. Isolation and Purification Techniques
Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for isolating this compound to a high degree of purity.[9]
-
Column Chromatography (CC): A traditional and widely used method for purification, CC separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while a mobile phase passes through it.[9][10] It is often used as an initial purification step to fractionate the crude extract.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for both analytical quantification and preparative isolation.[9][11] Reverse-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is commonly employed for purifying compounds like this compound.[1][11]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that eliminates the need for a solid stationary phase, thereby avoiding irreversible sample adsorption.[2] It has proven to be a highly effective and rapid method for the preparative isolation of this compound from crude extracts of Rabdosia rubescens, yielding high-purity compounds in a single step.[2][10][12]
Quantitative Data Summary
The following table summarizes quantitative parameters from various studies on the extraction and isolation of this compound (Oridonin), providing a basis for method comparison.
| Method | Plant Material | Solvent System | Ratio (Solid:Liquid) | Temperature | Duration | Yield / Purity | Reference |
| Ultrasound-Assisted Extraction (UAE) | R. rubescens powder | 75.9% Ethanol | 1:32.6 (g/mL) | Not specified | 35.7 min | 4.23 mg/g | [7] |
| Solid-Liquid Extraction (Optimized) | R. rubescens | 80% Ethanol | 1:12 (g/mL) | Not specified | 75 min | 9.6% (enriched extract) | [13] |
| Maceration & Partitioning | R. rubescens whole plant | 100% Methanol, then partitioned with Petroleum Ether & Ethyl Acetate (B1210297) | 1:1 (g/mL) for extraction | 60°C for concentration | 3 x 30 min (ultrasonic extraction) | 8.7 g Ethyl Acetate extract from 500 g plant material | [2] |
| Counter-Current Chromatography (CCC) | Crude extract of R. rubescens | n-hexane/ethyl acetate/methanol/water (1:2:1:2, v/v) | Not applicable | Ambient | Single run | 120 mg of 97.8% pure Oridonin from 200 mg crude sample | [10] |
| High-Speed Counter-Current Chromatography (HSCCC) | Crude extract of R. rubescens | n-hexane/ethyl acetate/methanol/water (2.8:5:2.8:5, v/v) | Not applicable | Ambient | < 100 min | 40.6 mg of 73.5% pure Oridonin from 100 mg crude extract | [2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on the optimized parameters for achieving a high yield of this compound from Rabdosia rubescens.[7]
Materials and Equipment:
-
Dried, powdered Rabdosia rubescens
-
76% Ethanol in deionized water
-
Extraction vessel (flask or beaker)
-
Ultrasonic water bath (e.g., 40 kHz, 100W)
-
Filtration apparatus (e.g., Buchner funnel with filter paper or centrifuge)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Rabdosia rubescens and place it into a 500 mL flask.
-
Add 326 mL of 76% ethanol to achieve a solid-to-liquid ratio of 1:32.6 (g/mL).[7]
-
Place the flask in the ultrasonic water bath.
-
Sonicate the mixture for 36 minutes.[7]
-
After sonication, remove the flask and filter the mixture to separate the extract from the plant residue. A centrifuge can also be used for solid-liquid separation.
-
Collect the supernatant (the liquid extract) and concentrate it using a rotary evaporator under reduced pressure to remove the ethanol.
-
The resulting concentrated extract is now ready for subsequent purification steps.
Protocol 2: Crude Extract Preparation by Solvent Extraction and Partitioning
This protocol describes a common method to obtain a crude extract enriched with this compound, suitable for further chromatographic purification.[2]
Materials and Equipment:
-
Dried, powdered whole plant of Rabdosia rubescens
-
100% Methanol
-
Light petroleum (b.p. 60–90 °C)
-
Ethyl acetate
-
Deionized water
-
Large extraction vessel
-
Ultrasonic bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Place 500 g of powdered Rabdosia rubescens in a large vessel.
-
Add 500 mL of 100% methanol and sonicate for 30 minutes.[2]
-
Filter the mixture and collect the methanol extract.
-
Return the plant residue to the vessel and repeat the methanol extraction (Step 2 & 3) two more times.
-
Combine all methanol extracts and concentrate under reduced pressure at 60°C using a rotary evaporator until the methanol is fully removed.[2]
-
Dilute the aqueous residue with 500 mL of water.
-
Transfer the diluted residue to a large separatory funnel.
-
Perform liquid-liquid partitioning by extracting five times with 500 mL of water-saturated light petroleum to remove non-polar compounds. Discard the light petroleum layers.[2]
-
Next, extract the remaining aqueous layer five times with 500 mL of ethyl acetate. This compound will partition into the ethyl acetate phase.[2]
-
Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator. The resulting solid is the crude extract enriched in this compound.
Protocol 3: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
This protocol outlines the purification of this compound from a crude extract using HSCCC, a highly effective single-step method.[2][12]
Materials and Equipment:
-
Crude this compound extract (from Protocol 2)
-
HSCCC instrument
-
HPLC system for fraction analysis
-
Solvents: n-hexane, ethyl acetate, methanol, deionized water (all HPLC grade)
-
Fraction collector
Procedure:
-
Solvent System Preparation: Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 2.8:5:2.8:5.[2] Thoroughly mix the solvents in a separatory funnel and allow the layers to separate. The upper phase is the stationary phase, and the lower phase is the mobile phase.
-
HSCCC Instrument Setup:
-
Fill the entire HSCCC column with the upper stationary phase at an appropriate flow rate.
-
Once the column is filled, begin rotating the column at the desired speed (e.g., 800-900 rpm).
-
-
Sample Injection: Dissolve 100 mg of the crude extract in a small volume of the biphasic solvent mixture (e.g., 5 mL of upper phase and 5 mL of lower phase). Inject the sample solution into the column through the injection valve.[2]
-
Elution and Fraction Collection:
-
Begin pumping the lower mobile phase into the column at a set flow rate (e.g., 1.5-2.0 mL/min).
-
The mobile phase will displace the stationary phase from the outlet. The point at which the mobile phase emerges is the solvent front.
-
Collect fractions of the effluent using a fraction collector.
-
-
Analysis: Analyze the collected fractions using an HPLC system to identify which fractions contain pure this compound.
-
Isolation: Combine the fractions containing high-purity this compound and evaporate the solvent to obtain the isolated compound. The purity and structure can be confirmed by HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).[2][10]
Visualized Workflows
References
- 1. Frontiers | Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities [frontiersin.org]
- 2. Isolation and Purification of Oridonin from the Whole Plant of Isodon rubescens by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Production of oridonin-rich extracts from Rabdosia rubescens using hyphenated ultrasound-assisted supercritical carbon dioxide extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JSM Central || Article Info [jsmcentral.org]
- 10. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromatographic methods for the detection, purification and separation of Dendrimers | Scholar: National School of Leadership [jconsortium.com]
- 12. Isolation and purification of oridonin from the whole plant of Isodon rubescens by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Lasiodonin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin is a bioactive ent-kaurane diterpenoid found in Rabdosia rubescens, a medicinal plant with a history of use in traditional medicine. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The isolation and purification of this compound in high purity are crucial for comprehensive preclinical and clinical investigations, as well as for its development as a potential therapeutic agent. High-Performance Liquid Chromatography (HPLC) is a robust and efficient technique for the purification of natural products like this compound.[1] This document provides detailed application notes and protocols for the successful purification of this compound from Rabdosia rubescens extracts using preparative HPLC.
Overview of the Purification Strategy
The purification of this compound from Rabdosia rubescens involves a multi-step process that begins with the extraction of the crude material from the plant, followed by a preliminary fractionation step, and culminating in a final purification step using preparative HPLC. An analytical HPLC method is first developed and optimized to achieve a good separation of this compound from other components in the extract. This analytical method is then scaled up to a preparative method to isolate the compound in larger quantities.
Experimental Protocols
Extraction of Crude this compound from Rabdosia rubescens
This protocol describes the extraction of diterpenoids, including this compound, from the dried aerial parts of Rabdosia rubescens.
Materials:
-
Dried and powdered aerial parts of Rabdosia rubescens
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate the powdered plant material with 10 times its weight of 95% ethanol at room temperature.
-
Perform the extraction three times, with each extraction lasting for 8 hours to ensure a thorough extraction of the diterpenoids.
-
Combine the ethanol extracts from all three extractions.
-
Filter the combined extract through filter paper to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
Analytical HPLC Method Development for this compound
This protocol outlines the development of an analytical HPLC method for the separation and quantification of this compound in the crude extract.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 238 nm |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dissolve a known amount of the crude extract in methanol (B129727) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Preparative HPLC Purification of this compound
This protocol details the scale-up of the analytical method to a preparative scale for the isolation of pure this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Preparative HPLC system with fraction collector |
| Column | C18 reverse-phase column (e.g., 21.2 x 250 mm, 10 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized based on analytical method (e.g., 40-60% B) |
| Flow Rate | 20 mL/min |
| Detection | UV at 238 nm |
| Column Temperature | Ambient |
| Injection Volume | 1-5 mL (depending on sample concentration) |
Sample Preparation:
-
Dissolve the crude extract in a minimal amount of methanol or a mixture of the initial mobile phase. The concentration can be significantly higher than for the analytical scale (e.g., 50-100 mg/mL).
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the concentrated sample solution through a 0.45 µm filter before loading onto the preparative column.
Purification Procedure:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run the gradient elution as optimized.
-
Collect fractions corresponding to the this compound peak based on the retention time determined from the analytical run.
-
Analyze the collected fractions for purity using the analytical HPLC method.
-
Pool the pure fractions containing this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain pure this compound.
Data Presentation
The following tables summarize typical quantitative data that can be obtained during the purification of this compound.
Table 1: Analytical HPLC Data for Diterpenoids in Rabdosia rubescens Extract
| Compound | Retention Time (min) | Purity (%) (by peak area) |
| Oridonin | ~12.5 | >98 (Reference Standard) |
| Ponicidin | ~14.2 | >98 (Reference Standard) |
| This compound | To be determined | To be determined |
Note: Retention times are approximate and can vary depending on the specific HPLC system and conditions.
Table 2: Preparative HPLC Purification Summary (Example)
| Parameter | Value |
| Crude Extract Loaded | 500 mg |
| Purified this compound Yield | To be determined |
| Purity of Isolated this compound | >98% (by analytical HPLC) |
| Recovery | To be determined |
Visualization of the Experimental Workflow
The following diagram illustrates the complete workflow for the purification of this compound from Rabdosia rubescens.
Caption: Workflow for this compound Purification.
Conclusion
The protocols described in this document provide a comprehensive guide for the efficient purification of this compound from Rabdosia rubescens using HPLC. The successful implementation of these methods, from extraction to analytical method development and preparative scale-up, will enable researchers to obtain high-purity this compound for various scientific investigations. The provided workflow diagram and data tables serve as valuable tools for planning and executing the purification process. Careful optimization of the preparative HPLC conditions based on the analytical separation is key to achieving high yield and purity of the final product.
References
Application Notes and Protocols for the Synthesis and Evaluation of Lasiodonin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, purification, and biological evaluation of Lasiodonin derivatives. The protocols outlined below are intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents derived from this potent natural product.
Synthesis of this compound Derivatives
This section details the synthesis of a representative this compound derivative, 14-O-acetyl-lasiodonin, through esterification. This common modification strategy allows for the exploration of structure-activity relationships and the potential enhancement of therapeutic properties.
Experimental Protocol: Synthesis of 14-O-acetyl-lasiodonin
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous pyridine under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Acetylation: Slowly add acetic anhydride to the cooled solution with continuous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding saturated NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to yield pure 14-O-acetyl-lasiodonin.
-
Characterization: Confirm the structure and purity of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
Biological Evaluation of this compound Derivatives
This section provides protocols for assessing the cytotoxic and pro-apoptotic activities of synthesized this compound derivatives, which are critical for determining their therapeutic potential.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Assessment: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][3][4][5]
Protocol:
-
Cell Treatment: Treat cells with the this compound derivatives at their respective IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[1][2][3][4][5]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Signaling Pathways Modulated by this compound Derivatives
This compound and its derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The PI3K/Akt and NF-κB pathways are prominent targets.[6][7][8][9]
This compound derivatives inhibit the PI3K/Akt signaling pathway, leading to decreased cell survival and proliferation.[6][7][8][9] This inhibition prevents the phosphorylation and activation of Akt, which in turn affects downstream targets like mTOR and the NF-κB pathway.[6][7][8][9] By inhibiting the IKK complex, this compound derivatives prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting its translocation to the nucleus.[7][9] This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the promotion of apoptosis.[6]
Quantitative Data Summary
The following table summarizes the cytotoxic activity of various this compound and Oridonin derivatives against a panel of human cancer cell lines. The IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound Derivatives | |||
| Jesridonin | Eca-109 | 4.1 (72h) | [10] |
| Jesridonin | EC9706 | 4.0 (72h) | [10] |
| Jesridonin | KYSE450 | 2.0 (72h) | [10] |
| Jesridonin | KYSE750 | 16.2 (72h) | [10] |
| Jesridonin | TE-1 | 9.4 (72h) | [10] |
| Oridonin Derivatives | |||
| Oridonin | EC109 | >40 (24h) | [11] |
| Oridonin | EC9706 | >40 (24h) | [11] |
| Oridonin | KYSE450 | 28.5 (24h) | [11] |
| Other Relevant Compounds | |||
| Goniothalamin | Saos-2 | 0.62±0.06 (72h) | [12] |
| Goniothalamin | A549 | 2.01±0.28 (72h) | [12] |
| Goniothalamin | MCF-7 | 1.64±0.05 (72h) | [12] |
| Imperatorin | HepG2 | 15.3±1.2 | [13] |
| Imperatorin | A549 | 25.1±2.3 | [13] |
| Imperatorin | MCF-7 | 30.2±2.8 | [13] |
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K-AKT-mTOR and NFκB Pathways in Ovarian Cancer: Implications for Targeted Therapeutics [mdpi.com]
- 9. Akt-mediated regulation of NFκB and the essentialness of NFκB for the oncogenicity of PI3K and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 12. medic.upm.edu.my [medic.upm.edu.my]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Lasiodonin-Based Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing, characterizing, and understanding the mechanisms of Lasiodonin-based nanoparticles. This compound, a bioactive diterpenoid compound primarily isolated from Rabdosia rubescens, has demonstrated significant therapeutic potential, particularly in oncology. However, its clinical application is often hampered by poor water solubility and limited bioavailability. Nanoencapsulation offers a promising strategy to overcome these limitations.
This document details protocols for two common and effective nanoparticle formulations for this compound (also referred to as Oridonin in much of the scientific literature): Poly(lactic-co-glycolic acid) (PLGA)-based nanoparticles and Solid Lipid Nanoparticles (SLNs). It also includes quantitative data for key nanoparticle characteristics and visual diagrams of the primary signaling pathways modulated by this compound.
I. Polymeric Nanoparticles: this compound-Loaded PLGA-PEG Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable polymer widely used in drug delivery systems. Its copolymer composition can be tailored to control the drug release rate. Polyethylene glycol (PEG) is often incorporated to create a hydrophilic shell, which can prolong circulation time in the body.[1]
Quantitative Data Summary
The following table summarizes the typical physicochemical properties of this compound-loaded PLGA-PEG nanoparticles prepared using the emulsification-solvent evaporation method.
| Parameter | Value | References |
| Average Diameter | ~100 nm | [1] |
| Polydispersity Index (PDI) | < 0.2 | [2] |
| Zeta Potential | ~ -5 mV | [1] |
| Encapsulation Efficiency | 65% - 88% | [3] |
| Drug Loading Capacity | ~20% - 47% | [3] |
Experimental Protocol: Emulsification-Solvent Evaporation Method
This protocol is adapted from methodologies described for preparing Oridonin-loaded PLGA-PEG nanoparticles.[1][4]
Materials:
-
This compound (Oridonin)
-
Poly(lactic-co-glycolic acid)-Polyethylene glycol (PLGA-PEG) (e.g., PEG5000-PLGA28,000)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Methanol (B129727) (for analysis)
-
Phosphate Buffered Saline (PBS), pH 7.4 (for release studies)
Equipment:
-
Probe sonicator
-
Magnetic stirrer
-
Rotary evaporator (optional)
-
Centrifuge
-
Lyophilizer (optional)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification
Procedure:
-
Preparation of the Organic Phase (Oil Phase):
-
Dissolve 20 mg of this compound and 60 mg of PLGA-PEG in 5 mL of dichloromethane.[1] This solution constitutes the organic or oil (O) phase.
-
-
Preparation of the Aqueous Phase (Water Phase):
-
Prepare a 1% (w/v) solution of PVA in deionized water. For example, dissolve 1 g of PVA in 100 mL of water. This will serve as the external water (W) phase.[1]
-
-
Emulsification:
-
Add the organic phase to 20 mL of the aqueous PVA solution.
-
Emulsify the mixture using a probe sonicator. A typical procedure involves sonication for 40 seconds at 100 Watts on an ice bath to form an oil-in-water (O/W) emulsion.[1]
-
-
Solvent Evaporation:
-
Transfer the resulting emulsion to a larger volume of deionized water (e.g., 60 mL) and stir continuously for several hours (e.g., 6 hours) at room temperature.[4] This allows the dichloromethane to evaporate, leading to the formation and hardening of the nanoparticles.
-
Alternatively, a rotary evaporator can be used at reduced pressure to expedite solvent removal.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles. The speed and time will depend on the particle size and density, but a starting point is 12,000 rpm for 15-20 minutes.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water. Repeat the centrifugation and washing steps 2-3 times to remove residual PVA and unencapsulated drug.
-
-
Storage/Final Formulation:
-
The purified nanoparticles can be resuspended in deionized water or a suitable buffer for immediate use.
-
For long-term storage, the nanoparticles can be lyophilized (freeze-dried) to form a powder. A cryoprotectant (e.g., trehalose) is often added before freezing to prevent aggregation.
-
Characterization Protocols:
-
Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average hydrodynamic diameter, polydispersity index (PDI), and zeta potential.[1]
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Accurately weigh a known amount of lyophilized nanoparticles (or take a known volume of the suspension).
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., methanol or dichloromethane) to break them apart and release the encapsulated this compound.
-
Quantify the amount of this compound in the solution using a validated HPLC method.
-
Calculate EE and DL using the following formulas:[5]
-
EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
-
-
In Vitro Drug Release:
-
Place a known amount of this compound-loaded nanoparticles in a dialysis bag with a suitable molecular weight cut-off (e.g., 1,000 Da).[6]
-
Immerse the dialysis bag in a known volume of release medium (e.g., PBS, pH 7.4) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples by HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
II. Lipid-Based Nanoparticles: this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from lipids that are solid at both room and body temperature. They offer advantages such as high biocompatibility, biodegradability, and the potential for controlled drug release.
Quantitative Data Summary
The table below presents typical physicochemical characteristics of this compound-loaded SLNs prepared by the emulsion evaporation-solidification method.
| Parameter | Value | References |
| Average Diameter | 15 - 35 nm | [7] |
| Polydispersity Index (PDI) | < 0.4 | [8] |
| Zeta Potential | ~ -45 mV | [7] |
| Entrapment Efficiency | > 40% | [7] |
| Drug Loading Capacity | ~3.55% (in similar NLCs) | [9] |
Experimental Protocol: Emulsion Evaporation-Solidification at Low Temperature
This protocol is based on a method developed for preparing Oridonin-loaded SLNs.[7]
Materials:
-
This compound (Oridonin)
-
Solid Lipid (e.g., Stearic acid)
-
Lecithin (B1663433) (e.g., Soybean lecithin)
-
Stabilizer (e.g., Pluronic F68)
-
Organic Solvent (e.g., a mixture of acetone (B3395972) and ethanol)
-
Deionized water
Equipment:
-
Water bath sonicator or probe sonicator
-
Magnetic stirrer with heating plate
-
Homogenizer (optional)
-
Centrifuge
-
Characterization equipment as listed for PLGA nanoparticles
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve this compound, stearic acid, and soybean lecithin in a suitable water-immiscible organic solvent or a mixture of solvents (e.g., acetone:ethanol). Heat gently if necessary to ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the stabilizer, Pluronic F68, in deionized water. Heat the solution to the same temperature as the organic phase.
-
-
Emulsification:
-
Add the organic phase to the hot aqueous phase under continuous high-speed stirring or homogenization to form a hot oil-in-water (o/w) emulsion.
-
Sonication can be applied at this stage to reduce the droplet size of the emulsion.
-
-
Solidification:
-
Quickly cool down the hot emulsion by placing it in an ice bath or transferring it to a cold aqueous solution under continuous stirring.
-
This rapid cooling causes the lipid to solidify, entrapping the drug within the solid lipid matrix and forming the SLNs.
-
-
Solvent Removal and Nanoparticle Collection:
-
Allow the organic solvent to evaporate under continuous stirring at room temperature.
-
Collect the SLNs by centrifugation. Wash the pellet with deionized water to remove excess surfactant and unencapsulated drug.
-
-
Storage/Final Formulation:
-
Resuspend the purified SLNs in water or a suitable buffer.
-
For long-term storage, lyophilize the SLN suspension, often with the addition of a cryoprotectant.
-
Characterization Protocols:
The characterization of SLNs for particle size, zeta potential, entrapment efficiency, drug loading, and in vitro release follows the same principles and methods as described for PLGA nanoparticles. The key is to use appropriate solvents and analytical methods validated for this compound and the specific lipid and surfactant components used.
III. Visualization of Signaling Pathways
This compound has been shown to exert its anticancer effects by modulating several key intracellular signaling pathways. Encapsulating this compound in nanoparticles can enhance its delivery to cancer cells, thereby potentiating its impact on these pathways. Below are diagrams of two major pathways affected by this compound: the PI3K/Akt pathway and the Nrf2 pathway.
Experimental Workflow for Nanoparticle Development
The general workflow for developing and evaluating this compound-based nanoparticles is outlined below.
Caption: General workflow for developing this compound nanoparticles.
PI3K/Akt Signaling Pathway Inhibition by this compound
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell proliferation, growth, and survival. Its overactivation is a common feature in many cancers. This compound has been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[10][11][12]
Caption: this compound nanoparticles inhibit the PI3K/Akt pathway.
Nrf2 Signaling Pathway Modulation by this compound
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. In some cancers, this pathway is constitutively active, promoting cell survival and chemoresistance. This compound can inhibit the Nrf2 pathway in cancer cells, leading to an increase in reactive oxygen species (ROS) and inducing apoptosis.[1]
Caption: this compound nanoparticles inhibit the Nrf2 signaling pathway.
References
- 1. static.igem.org [static.igem.org]
- 2. Pioglitazone-Loaded PLGA Nanoparticles: Towards the Most Reliable Synthesis Method [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. deepdyve.com [deepdyve.com]
- 8. Oridonin prevents oxidative stress‐induced endothelial injury via promoting Nrf‐2 pathway in ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for Cell Viability Assay with Lasiodonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin is a natural diterpenoid compound isolated from the plant Isodon lasiocarpus. It has garnered significant interest in the field of oncology for its potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines. These application notes provide a comprehensive overview of the methodologies to assess the impact of this compound on cell viability, with a focus on the widely used MTT assay. Detailed protocols, data presentation guidelines, and visual representations of the underlying molecular mechanisms are included to facilitate robust and reproducible research.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism that primarily involves the induction of apoptosis (programmed cell death) and cell cycle arrest. A key signaling pathway implicated in this compound-induced apoptosis is the c-Jun N-terminal kinase (JNK) pathway. Activation of the JNK pathway can lead to the phosphorylation and modulation of Bcl-2 family proteins, which are critical regulators of the intrinsic apoptotic pathway.[1][2] This ultimately results in the activation of caspases, a family of proteases that execute the apoptotic process.[3] Furthermore, this compound has been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis and proliferation.[4][5] This is often mediated by the modulation of key cell cycle regulatory proteins.
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and other natural compounds in various cancer cell lines, providing a comparative view of its potency. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.[1]
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Oridonin (B1677485) | ~20-40 | [4] |
| SGC-7901 | Gastric Cancer | Oridonin | Dose-dependent | [5] |
| HeLa | Cervical Cancer | Diosgenin | Not specified | [6] |
| Hs578T | Breast Cancer | Diosgenin | Not specified | [6] |
| A2780 | Ovarian Cancer | Chalcone derivative 1C | 6.59 ± 0.57 | [7] |
| A2780cis | Ovarian Cancer (Cisplatin-resistant) | Chalcone derivative 1C | 6.98 ± 1.12 | [7] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells of the desired cell line.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentration of DMSO should be less than 0.1% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only, no cells).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Visualizations
Experimental Workflow for Cell Viability Assay
Caption: Workflow of the MTT cell viability assay.
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound-induced intrinsic apoptosis pathway.
This compound-Induced G2/M Cell Cycle Arrest
Caption: Mechanism of this compound-induced G2/M arrest.
References
- 1. The contribution of c-Jun N-terminal kinase activation and subsequent Bcl-2 phosphorylation to apoptosis induction in human B-cells is dependent on the mode of action of specific stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. DNA damage induced by oridonin involves cell cycle arrest at G2/M phase in human MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin triggers G2/M cell cycle arrest, cellular apoptosis and autophagy in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation [mdpi.com]
Application of Lasiodonin in Studying Signal Transduction Pathways
Introduction
Lasiodonin, a natural diterpenoid compound isolated from the plant Rabdosia rubescens, has garnered significant attention in biomedical research for its potent anti-tumor, anti-inflammatory, and pro-apoptotic activities. Its utility as a research tool stems from its ability to specifically modulate key signal transduction pathways that are often dysregulated in diseases like cancer. These pathways are complex networks that transmit signals from the cell surface to intracellular targets, governing fundamental cellular processes such as proliferation, survival, and death.
This document provides detailed application notes and experimental protocols for researchers utilizing this compound to investigate various signaling cascades. The information presented is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of this compound and its potential therapeutic applications. The search results frequently refer to "Oridonin," a closely related and often interchangeably used diterpenoid from the same plant family with a similar mechanism of action on the pathways discussed herein.
Application Notes
This compound serves as a valuable chemical probe to dissect the roles of several critical signaling pathways in cellular homeostasis and disease. Its primary applications lie in the study of apoptosis, autophagy, and the interconnected PI3K/Akt/mTOR, and STAT3 signaling pathways.
Induction of Apoptosis and Autophagy
This compound is a potent inducer of both apoptosis (Type I programmed cell death) and autophagy (Type II programmed cell death) in various cancer cell lines.[1][2] This dual activity makes it an excellent tool for studying the intricate crosstalk and regulatory balance between these two fundamental cellular processes.
-
Mechanism of Action : this compound-induced cell death is often initiated by the generation of reactive oxygen species (ROS).[2][3] This oxidative stress can trigger a cascade of events, including the activation of the AMPK-mTOR-ULK1 pathway, which is a central regulator of autophagy.[3] Simultaneously, this compound modulates the expression of key apoptosis-related proteins. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspase cascades.[1][3]
-
Research Applications :
-
Investigating the molecular switch that determines whether a cell undergoes apoptosis or autophagy in response to a stimulus.
-
Studying the role of ROS as a common upstream regulator of both apoptosis and autophagy.[2]
-
Elucidating the synergistic or antagonistic relationship between apoptosis and autophagy in cancer therapy. Research indicates that inhibiting this compound-induced autophagy can, in some cases, enhance apoptosis, suggesting a potential combination therapy strategy.[1][3]
-
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.[4][5][6] this compound has been shown to effectively inhibit this pathway, making it a useful tool for studying its downstream effects.
-
Mechanism of Action : this compound treatment leads to a decrease in the phosphorylation levels of key components of this pathway, including Akt and mTOR.[7] The inhibition of this pathway contributes significantly to this compound's anti-proliferative and pro-apoptotic effects.[7][8] Downregulation of the PI3K/Akt/mTOR pathway can suppress protein synthesis and cell growth while promoting apoptosis and autophagy.[7]
-
Research Applications :
-
Studying the consequences of PI3K/Akt/mTOR inhibition on cell cycle progression and metabolism.
-
Investigating the mechanisms of resistance to PI3K/Akt/mTOR inhibitors.
-
Using this compound as a positive control for PI3K/Akt/mTOR pathway inhibition in drug screening assays.
-
Modulation of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and metastasis.[9] Its constitutive activation is common in many human cancers.[10]
-
Mechanism of Action : this compound can suppress the activation of STAT3 by inhibiting the phosphorylation of upstream kinases such as JAK1 and JAK2.[10] This prevents the dimerization and nuclear translocation of STAT3, thereby downregulating the expression of its target genes, which are involved in cell survival and proliferation.[9][10]
-
Research Applications :
-
Investigating the role of STAT3 in linking inflammation and cancer.
-
Studying the downstream targets of STAT3 and their function in oncogenesis.
-
Evaluating the potential of STAT3 inhibition as a therapeutic strategy in various cancers.[11]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound (Oridonin), providing a reference for experimental design.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Compound | Concentration | Incubation Time | Effect | Reference |
| HeLa (Cervical Cancer) | Oridonin (B1677485) | 80 µmol/L | 24 h | ~50% growth inhibition | [2] |
| HCT8 (Colon Cancer) | Oridonin | 0-20 µM | 48 h | Dose-dependent induction of apoptosis | [3] |
| HCT116 (Colon Cancer) | Oridonin | 0-20 µM | 48 h | Dose-dependent induction of apoptosis | [3] |
| L929 (Fibrosarcoma) | Oridonin | 50 µmol/L | - | Activation of ERK and p53 | [12] |
Table 2: Modulation of Key Signaling Proteins by this compound
| Cell Line | Compound | Treatment | Target Protein | Observed Effect | Reference |
| HeLa | Oridonin | 80 µmol/L, 24 h | p-Bcl-2 | Decreased expression | [1] |
| HeLa | Oridonin | 80 µmol/L, 24 h | Bax | Increased activity | [1] |
| HCT8 & HCT116 | Oridonin | 0-20 µM, 48 h | Cleaved Caspase-3 | Increased levels | [3] |
| HCT8 & HCT116 | Oridonin | 0-20 µM, 48 h | PARP | Increased cleavage | [3] |
| HCT8 & HCT116 | Oridonin | 0-20 µM, 48 h | Beclin 1 | Increased expression | [3] |
| HCT8 & HCT116 | Oridonin | 0-20 µM, 48 h | LC3-II | Increased expression | [3] |
| HCT8 & HCT116 | Oridonin | 0-20 µM, 48 h | p62 | Decreased expression | [3] |
| HCT8 & HCT116 | Oridonin | 0-20 µM, 48 h | p-AMPK | Increased phosphorylation | [3] |
| HCT8 & HCT116 | Oridonin | 0-20 µM, 48 h | p-mTOR | Suppressed phosphorylation | [3] |
| HSC-3 (Oral Cancer) | Piperine* | - | p-PI3K, p-Akt, p-mTOR | Decreased expression | [7] |
*Note: Data from Piperine is included as it demonstrates a similar inhibitory effect on the PI3K/Akt/mTOR pathway, a mechanism shared with this compound.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its study.
Caption: this compound modulates apoptosis, autophagy, and PI3K/Akt pathways.
Caption: Workflow for studying this compound's effects on cultured cells.
Caption: Interplay of pathways activated by this compound leading to cell death.
Experimental Protocols
Here are detailed protocols for key experiments used to study the effects of this compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cultured cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control wells (medium with DMSO, concentration matched to the highest this compound dose).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well. Incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control: Viability (%) = (Absorbance_treated / Absorbance_control) * 100.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Propidium Iodide (PI) solution (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in Protocol 1.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Western Blot Analysis for Signaling Proteins
This protocol is used to measure changes in the expression and phosphorylation status of proteins within a signaling pathway.
Materials:
-
6-well plates or larger culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-LC3, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.
References
- 1. Augmentation of oridonin-induced apoptosis observed with reduced autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species contribute to oridonin-induced apoptosis and autophagy in human cervical carcinoma HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. Piperine Induces Apoptosis and Autophagy in HSC-3 Human Oral Cancer Cells by Regulating PI3K Signaling Pathway [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Diosgenin, a steroidal saponin, inhibits STAT3 signaling pathway leading to suppression of proliferation and chemosensitization of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oridonin induces apoptosis and autophagy in murine fibrosarcoma L929 cells partly via NO-ERK-p53 positive-feedback loop signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Lasiodonin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of the poorly soluble natural compound, Lasiodonin.
I. Solid Dispersion
Solid dispersion is a widely used technique to enhance the dissolution rate and bioavailability of poorly water-soluble drugs like this compound by dispersing the drug in a hydrophilic carrier matrix. This process can lead to the formation of an amorphous solid dispersion, where the drug is molecularly dispersed, thus avoiding the crystal lattice energy that needs to be overcome during dissolution.
Frequently Asked Questions (FAQs)
Q1: How does solid dispersion improve the solubility of this compound?
A1: Solid dispersion enhances this compound's solubility primarily by:
-
Reducing Particle Size: Dispersing the drug at a molecular level within a carrier matrix significantly increases the surface area available for dissolution.
-
Improving Wettability: The hydrophilic carrier improves the wetting of the hydrophobic this compound particles.
-
Amorphization: Converting crystalline this compound to a higher-energy amorphous state eliminates the need to overcome the crystal lattice energy for dissolution.
-
Increased Porosity: The resulting solid dispersion particles often have a higher porosity, which can aid in faster dissolution.
Q2: Which carriers are suitable for preparing this compound solid dispersions?
A2: A variety of hydrophilic polymers can be used as carriers. Common choices include:
-
Polyvinylpyrrolidone (PVP) grades (e.g., PVP K30)
-
Polyethylene Glycols (PEGs) of different molecular weights
-
Hydroxypropyl Methylcellulose (HPMC)
-
Poloxamers
The choice of carrier depends on factors like the desired dissolution rate, drug-carrier miscibility, and the manufacturing process.
Q3: What are the common methods for preparing solid dispersions?
A3: The most common methods are the solvent evaporation method and the melting (fusion) method.
-
Solvent Evaporation: Both the drug and carrier are dissolved in a common solvent, which is then evaporated to leave a solid mass. This is suitable for thermolabile drugs like this compound.
-
Melting Method: The drug and carrier are melted together and then cooled to form a solid dispersion. This method is not ideal for thermolabile compounds.
-
Other techniques include spray drying, hot-melt extrusion, and lyophilization.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low drug loading | Poor miscibility of this compound with the carrier. | Screen different carriers and drug-to-carrier ratios. Use a combination of carriers. |
| Recrystallization of this compound during storage | The amorphous form is thermodynamically unstable. | Select a carrier that has strong interactions with this compound to inhibit recrystallization. Store at low temperature and humidity. |
| Incomplete solvent removal (solvent evaporation method) | Inefficient drying process. | Optimize the drying temperature and time. Use a high vacuum. |
| Phase separation | Immiscibility between the drug and the carrier. | Screen for a carrier with better miscibility. Consider using a surfactant to improve miscibility. |
Experimental Protocol: Solvent Evaporation Method
-
Preparation of the solution:
-
Accurately weigh this compound and the selected hydrophilic carrier (e.g., PVP K30) in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve both components in a suitable organic solvent (e.g., ethanol, methanol, or a mixture) with magnetic stirring until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Transfer the solution to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying and Pulverization:
-
Dry the resulting solid film in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
-
Characterization:
-
Determine the aqueous solubility of the prepared solid dispersion and compare it to that of pure this compound.
-
Characterize the solid-state properties using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature and drug-carrier interactions.
-
Data Presentation: Solubility of this compound Solid Dispersions
| Formulation | Drug:Carrier Ratio (w/w) | Aqueous Solubility (µg/mL) | Fold Increase in Solubility |
| Pure this compound | - | [Example value: 5.0] | 1.0 |
| This compound:PVP K30 SD | 1:1 | [Example value: 50.0] | 10.0 |
| This compound:PVP K30 SD | 1:5 | [Example value: 250.0] | 50.0 |
| This compound:PVP K30 SD | 1:10 | [Example value: 500.0] | 100.0 |
| This compound:HPMC SD | 1:5 | [Example value: 200.0] | 40.0 |
| This compound:PEG 6000 SD | 1:5 | [Example value: 150.0] | 30.0 |
Experimental Workflow: Solid Dispersion Preparation
II. Cyclodextrin (B1172386) Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules like this compound, forming inclusion complexes that have enhanced aqueous solubility and stability.
Frequently Asked Questions (FAQs)
Q1: How do cyclodextrins increase the solubility of this compound?
A1: The hydrophobic cavity of the cyclodextrin molecule encapsulates the nonpolar part of the this compound molecule. The hydrophilic exterior of the cyclodextrin then interacts with water, effectively solubilizing the entire complex.
Q2: What types of cyclodextrins are commonly used?
A2: Common cyclodextrins include:
-
β-Cyclodextrin (β-CD): Widely used, but has limited aqueous solubility itself.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher aqueous solubility and lower toxicity, making it a popular choice in pharmaceutical formulations.
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Another modified cyclodextrin with high water solubility.
Q3: What methods are used to prepare this compound-cyclodextrin complexes?
A3: Several methods can be employed, including:
-
Kneading Method: A paste of the drug and cyclodextrin is formed with a small amount of solvent and then dried.
-
Co-evaporation/Solvent Evaporation: The drug and cyclodextrin are dissolved in a suitable solvent, which is then evaporated.
-
Freeze-Drying (Lyophilization): An aqueous solution of the drug and cyclodextrin is frozen and then dried under vacuum.
-
Slurry Complexation: The drug is added to an aqueous slurry of the cyclodextrin and stirred for a period of time.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low complexation efficiency | Poor fit of this compound into the cyclodextrin cavity. Incorrect stoichiometric ratio. | Try different types of cyclodextrins (β-CD, HP-β-CD, etc.). Optimize the drug-to-cyclodextrin molar ratio. |
| Precipitation of the complex | The solubility of the inclusion complex itself is limited (especially with β-CD). | Use a more soluble cyclodextrin derivative like HP-β-CD. Adjust the pH of the solution if this compound has ionizable groups. |
| Incomplete removal of free drug | Inefficient washing step. | Wash the complex with a solvent in which the free drug is soluble but the complex is not. |
Experimental Protocol: Kneading Method
-
Preparation of the Paste:
-
Accurately weigh this compound and the cyclodextrin (e.g., HP-β-CD) in a 1:1 molar ratio.
-
Place the mixture in a mortar and add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol) to form a thick, homogeneous paste.
-
Knead the paste for a specified time (e.g., 60 minutes).
-
-
Drying:
-
Dry the paste in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
-
Pulverization and Storage:
-
Pulverize the dried complex in a mortar and pass it through a sieve to obtain a fine powder.
-
Store the complex in a desiccator until further analysis.
-
-
Characterization:
-
Perform a phase solubility study to determine the complexation efficiency and stoichiometry.
-
Characterize the complex using DSC, XRPD, and FTIR to confirm the formation of the inclusion complex.
-
Determine the aqueous solubility of the complex.
-
Data Presentation: Solubility of this compound Inclusion Complexes
| Formulation | Molar Ratio (Drug:CD) | Aqueous Solubility (µg/mL) | Fold Increase in Solubility |
| Pure this compound | - | [Example value: 5.0] | 1.0 |
| This compound:β-CD Complex | 1:1 | [Example value: 75.0] | 15.0 |
| This compound:HP-β-CD Complex | 1:1 | [Example value: 400.0] | 80.0 |
| This compound:SBE-β-CD Complex | 1:1 | [Example value: 450.0] | 90.0 |
Experimental Workflow: Cyclodextrin Inclusion Complexation
III. Nanosuspension
A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and/or polymers. Reducing the particle size of this compound to the nanometer range can significantly increase its dissolution velocity and saturation solubility.
Frequently Asked Questions (FAQs)
Q1: How does forming a nanosuspension improve this compound's solubility?
A1: The increase in solubility is explained by the Ostwald-Freundlich equation, which relates the increase in saturation solubility to the reduction in particle size. The large surface area of the nanoparticles leads to a faster dissolution rate according to the Noyes-Whitney equation.
Q2: What are the key components of a nanosuspension formulation?
A2: A nanosuspension typically consists of:
-
The Drug: In this case, this compound.
-
A Dispersion Medium: Usually purified water.
-
Stabilizers: Surfactants (e.g., Tween 80, Poloxamer 188) and/or polymers (e.g., HPMC, PVP) are crucial to prevent the aggregation of the nanoparticles.
Q3: What are the common preparation methods for nanosuspensions?
A3: Nanosuspensions can be prepared by "top-down" or "bottom-up" methods.
-
Top-down methods involve the disintegration of larger drug crystals into nanoparticles. Common techniques include high-pressure homogenization and media milling.
-
Bottom-up methods involve the precipitation of the drug from a solution to form nanoparticles. A common technique is the anti-solvent precipitation method.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Particle aggregation and instability | Insufficient amount or inappropriate type of stabilizer. | Screen different stabilizers and optimize their concentrations. Use a combination of a surfactant and a polymer. |
| Broad particle size distribution | Inefficient particle size reduction process. | Optimize the parameters of the homogenization or milling process (e.g., pressure, number of cycles, milling time). |
| Crystal growth during storage (Ostwald ripening) | The system is thermodynamically unstable. | Use a combination of stabilizers to provide both steric and electrostatic stabilization. Store at a lower temperature. |
Experimental Protocol: Anti-Solvent Precipitation Method
-
Preparation of the Organic Phase:
-
Dissolve this compound in a suitable organic solvent (e.g., acetone, ethanol) to prepare a saturated or near-saturated solution.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the stabilizer(s) (e.g., HPMC and Tween 80) in purified water.
-
-
Precipitation:
-
Inject the organic solution of this compound into the aqueous stabilizer solution under high-speed stirring (e.g., using a high-shear homogenizer).
-
The rapid mixing causes the drug to precipitate as nanoparticles.
-
-
Solvent Removal:
-
Remove the organic solvent by evaporation under reduced pressure.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the nanosuspension using dynamic light scattering (DLS).
-
Determine the saturation solubility of the nanosuspension.
-
Data Presentation: Properties of this compound Nanosuspensions
| Formulation | Stabilizer(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | Saturation Solubility (µg/mL) | Fold Increase in Solubility |
| Pure this compound | - | - | - | - | [Example value: 5.0] | 1.0 |
| NS-1 | 1% Tween 80 | [Example value: 250] | [Example value: 0.25] | [Example value: -15.0] | [Example value: 100.0] | 20.0 |
| NS-2 | 1% Poloxamer 188 | [Example value: 300] | [Example value: 0.30] | [Example value: -10.5] | [Example value: 80.0] | 16.0 |
| NS-3 | 0.5% HPMC + 0.5% Tween 80 | [Example value: 200] | [Example value: 0.20] | [Example value: -25.0] | [Example value: 150.0] | 30.0 |
Experimental Workflow: Nanosuspension Preparation
IV. Cocrystals
Pharmaceutical cocrystals are multicomponent crystals in which the active pharmaceutical ingredient (API) and a coformer are held together by non-covalent interactions, typically hydrogen bonds. Forming a cocrystal of this compound with a highly soluble coformer can significantly improve its aqueous solubility and dissolution rate.
Frequently Asked Questions (FAQs)
Q1: How do cocrystals enhance the solubility of this compound?
A1: Cocrystals can enhance solubility by creating a new crystal lattice with different physicochemical properties than the pure drug. If the coformer is highly soluble, the cocrystal can exhibit a higher aqueous solubility than this compound alone.
Q2: How are suitable coformers for this compound selected?
A2: Coformer selection is a critical step and can be guided by:
-
Supramolecular Synthon Approach: Identifying complementary functional groups on this compound and potential coformers that can form robust hydrogen bonds.
-
Solubility Parameters: Matching the solubility parameters of the drug and coformer can increase the likelihood of cocrystal formation.
-
Generally Recognized as Safe (GRAS) List: Coformers should be non-toxic and pharmaceutically acceptable.
Q3: What methods are used for cocrystal screening and preparation?
A3: Common methods for cocrystal screening include:
-
Slurry Crystallization: Stirring a mixture of the drug and coformer in a small amount of solvent.
-
Liquid-Assisted Grinding: Grinding the drug and coformer together with a few drops of a solvent.
-
Solution Evaporation: Slowly evaporating a solution containing both the drug and coformer.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No cocrystal formation | Lack of strong intermolecular interactions between this compound and the coformer. Inappropriate solvent. | Screen a wider range of coformers with different functional groups. Experiment with different solvents or use liquid-assisted grinding. |
| Formation of a physical mixture or salt instead of a cocrystal | The pKa difference between the drug and coformer is too large (for salts). The components are not interacting to form a new crystal lattice. | Choose coformers with a pKa difference of less than 1 to avoid salt formation. Use characterization techniques like XRPD and DSC to confirm cocrystal formation. |
| Cocrystal is not stable in aqueous media | The cocrystal may dissociate back to the less soluble pure drug upon contact with water. | Formulate the cocrystal with polymers that can inhibit the precipitation of the pure drug. |
Experimental Protocol: Slurry Crystallization
-
Preparation of the Slurry:
-
Add an excess of this compound and a stoichiometric amount of the selected coformer (e.g., 1:1 molar ratio) to a vial.
-
Add a small amount of a suitable solvent (e.g., acetonitrile, ethyl acetate).
-
-
Equilibration:
-
Stir the slurry at a constant temperature (e.g., 25°C) for a specified period (e.g., 24-72 hours) to allow for equilibration.
-
-
Isolation and Drying:
-
Isolate the solid phase by filtration.
-
Wash the solid with a small amount of the solvent and dry it under vacuum.
-
-
Characterization:
-
Analyze the solid phase using XRPD to identify new diffraction peaks indicative of cocrystal formation.
-
Confirm cocrystal formation using DSC and FTIR.
-
Determine the aqueous solubility of the cocrystal.
-
Data Presentation: Solubility of this compound Cocrystals
| Formulation | Coformer | Molar Ratio (Drug:Coformer) | Aqueous Solubility (µg/mL) | Fold Increase in Solubility |
| Pure this compound | - | - | [Example value: 5.0] | 1.0 |
| Cocrystal-1 | Nicotinamide | 1:1 | [Example value: 120.0] | 24.0 |
| Cocrystal-2 | Isonicotinamide | 1:1 | [Example value: 150.0] | 30.0 |
| Cocrystal-3 | Succinic Acid | 1:1 | [Example value: 90.0] | 18.0 |
Experimental Workflow: Cocrystal Screening by Slurry Crystallization
Technical Support Center: Overcoming Poor Bioavailability of Lasiodonin in Animal Models
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are working with Lasiodonin and encountering challenges related to its poor oral bioavailability in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that arise during experiments aimed at improving the bioavailability of this compound.
FAQs
Q1: Why is the oral bioavailability of this compound typically low?
A1: The poor oral bioavailability of this compound, and its structurally similar compound Oridonin (B1677485), is primarily attributed to its low aqueous solubility and significant first-pass metabolism in the liver.[1][2] For instance, the absolute oral bioavailability of Oridonin in rats has been reported to be as low as 4.32% and is dose-dependent.[3]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies have shown significant promise in improving the oral bioavailability of poorly water-soluble drugs like this compound. These include:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix to enhance its dissolution rate.[4]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate drugs, protecting them from degradation and improving absorption.[5]
-
Nanoformulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to improved absorption.[6]
Q3: I am seeing high variability in my pharmacokinetic data between animals. What could be the cause?
A3: High variability in pharmacokinetic studies can stem from several factors:
-
Improper Dosing Technique: Ensure consistent and accurate oral gavage technique to deliver the full dose to the stomach. Refer to the detailed Oral Gavage Protocol for Rats below.
-
Animal Stress: Stress can affect gastrointestinal motility and metabolism. Acclimatize animals properly and handle them gently.
-
Formulation Instability: Ensure your formulation is stable and homogenous. For suspensions, ensure they are well-dispersed before each administration.
-
Biological Variation: Inherent physiological differences between animals can contribute to variability. Using a sufficient number of animals per group can help to mitigate this.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Cmax and AUC values despite using an enhanced formulation. | 1. Inefficient drug release from the carrier in vivo.2. Rapid clearance of the formulation.3. Degradation of this compound in the gastrointestinal tract. | 1. Optimize the formulation: For solid dispersions, try different polymers or drug-to-polymer ratios. For liposomes, alter the lipid composition.2. For nanoformulations, consider surface modification (e.g., PEGylation) to increase circulation time.[5] 3. Use enteric-coated formulations to protect the drug from the acidic stomach environment. |
| Inconsistent dissolution profiles for my solid dispersion formulation. | 1. Incomplete conversion of the drug from crystalline to amorphous state.2. Phase separation of the drug and polymer during storage. | 1. Verify the amorphous state using techniques like X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC).[4] 2. Store the solid dispersion in a cool, dry place to prevent moisture-induced recrystallization. |
| Difficulty in preparing stable liposomes. | 1. Incorrect lipid composition or ratio.2. Suboptimal preparation method (e.g., hydration temperature, sonication time). | 1. Refer to the Liposome (B1194612) Preparation Protocol for a validated method. Experiment with different phospholipid-to-cholesterol ratios.2. Ensure the hydration temperature is above the phase transition temperature of the lipids.[7] |
Data Presentation: Comparative Pharmacokinetics
The following tables summarize pharmacokinetic data from studies on Oridonin, a compound structurally and functionally similar to this compound, demonstrating the impact of different formulation strategies on its bioavailability.
Table 1: Pharmacokinetics of Oridonin Solid Dispersion in Dogs [4]
| Formulation | Cmax (µg/L) | Tmax (h) | AUC (0-t) (µg/h/L) | Relative Bioavailability (%) |
| Oridonin Powder | 15.3 ± 4.2 | 0.5 | 38.7 ± 9.8 | 100 |
| Physical Mixture | 20.1 ± 5.1 | 0.5 | 55.4 ± 11.2 | 143.2 |
| Solid Dispersion | 389.2 ± 65.4 | 0.5 | 1021.6 ± 189.7 | 2640.0 |
Table 2: Pharmacokinetics of Oridonin Liposomes in Rats [5]
| Formulation | Cmax (µg/mL) | T1/2 (h) | AUC (0-inf) (µg·h/mL) | CL (L/h/kg) |
| Oridonin Solution | 1.23 ± 0.15 | 2.88 ± 0.55 | 1.65 ± 0.17 | 6.62 ± 1.38 |
| Oridonin Liposomes | 0.89 ± 0.11 | 13.67 ± 3.52 | 6.22 ± 0.83 | 1.96 ± 0.24 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to improving the bioavailability of this compound.
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is adapted from methods used for similar poorly soluble drugs.[8]
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Procedure:
-
Weigh the desired amounts of this compound and PVP K30 (e.g., a 1:4 drug-to-polymer ratio).
-
Dissolve both this compound and PVP K30 in a sufficient volume of ethanol in a round-bottom flask with the aid of sonication.
-
Attach the flask to a rotary evaporator.
-
Evaporate the ethanol under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, dry film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the dried solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator until further use.
Preparation of this compound Liposomes (Thin-Film Hydration Method)
This protocol is based on established methods for liposome preparation.[9]
Materials:
-
This compound
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Weigh the desired amounts of SPC, cholesterol, and this compound (e.g., a lipid-to-drug ratio of 20:1).
-
Dissolve the lipids and this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath set to a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator.
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.
-
Store the prepared liposomal suspension at 4°C.
In Vivo Pharmacokinetic Study in Rats
Animal Model:
-
Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight (12 hours) before drug administration, with free access to water.
Oral Gavage Protocol:
-
Accurately weigh each rat to determine the correct dosing volume.
-
Prepare the this compound formulation at the desired concentration. For suspensions, ensure they are thoroughly mixed.
-
Gently restrain the rat.
-
Measure the appropriate length for gavage tube insertion (from the tip of the nose to the last rib).
-
Carefully insert the gavage tube into the esophagus and deliver the formulation directly into the stomach.
-
Return the animal to its cage and provide access to food 2-4 hours after dosing.
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Quantification of this compound in Plasma (HPLC-MS/MS)
This is a general protocol that should be optimized and validated for this compound.
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of a protein precipitation agent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid is common.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for this compound and the internal standard.
Mandatory Visualizations
Signaling Pathway Diagrams
This compound and its analogue Oridonin have been shown to exert their biological effects, including anti-inflammatory and anti-cancer activities, through the modulation of key signaling pathways such as PI3K/Akt and NF-κB.[10][11][12]
Experimental Workflow Diagram
References
- 1. Solubility and Bioavailability Enhancement of Oridonin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility and Bioavailability Enhancement of Oridonin: A Review [mdpi.com]
- 3. Pharmacokinetic behaviors and oral bioavailability of oridonin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and in-vivo assessment of the bioavailability of oridonin solid dispersions by the gas anti-solvent technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation, characterization, and pharmacokinetics of oridonin-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 8. crsubscription.com [crsubscription.com]
- 9. Conventional Liposomal Formulation Methods | Encyclopedia MDPI [encyclopedia.pub]
- 10. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oridonin inhibits aberrant AKT activation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Lasiodonin in different solvents and pH
Welcome to the Technical Support Center for Lasiodonin. This resource provides essential guidance on the stability of this compound in various solvents and pH conditions. The information herein is designed to assist researchers, scientists, and drug development professionals in designing and executing experiments, as well as troubleshooting potential stability-related issues.
Disclaimer: Direct stability data for this compound is limited in publicly available literature. The majority of the quantitative data, protocols, and degradation pathways described below are based on studies of Oridonin (B1677485) , a structurally similar ent-kaurene (B36324) diterpenoid isolated from the same plant genus, Rabdosia. Due to the structural similarity, this compound is anticipated to exhibit comparable stability characteristics. Researchers should use this information as a guide and are encouraged to perform their own stability studies for this compound.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions at different pH values?
A1: Based on studies of the structurally similar compound Oridonin, this compound is expected to be unstable in aqueous solutions, particularly at acidic and alkaline pH. Oridonin exhibits a V-shaped pH-rate profile, with maximum stability observed around pH 5.[1] Significant degradation is likely to occur in strongly acidic (pH < 4) and alkaline (pH > 7) conditions.
Q2: What is the expected shelf-life of a this compound solution at room temperature?
A2: For Oridonin, the t90 (time for 10% degradation) in solution at room temperature is approximately 53.2 hours, and this decreases to 91.5 hours at 4°C.[1] It is reasonable to expect a similar short shelf-life for this compound solutions, highlighting the need for fresh preparation or refrigerated storage for short periods.
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: Methanol and ethanol (B145695) have been reported as effective solvents for extracting diterpenoid lactones like this compound. While solubility is good, long-term stability in these solvents has not been extensively studied. For experimental purposes, it is advisable to prepare fresh solutions. Dimethyl sulfoxide (B87167) (DMSO) is also a common solvent for in vitro assays. However, the stability of this compound in DMSO over time should be verified. Acetonitrile (B52724) is a common solvent used in HPLC analysis and is suitable for short-term sample preparation.
Q4: What are the likely degradation pathways for this compound?
A4: Given its diterpenoid lactone structure, this compound is susceptible to hydrolysis of the lactone ring, particularly under acidic or basic conditions. Other potential degradation pathways, especially under forced degradation conditions, may include oxidation and thermal degradation.
Q5: How can I monitor the stability of my this compound sample?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be able to separate the intact this compound from its potential degradation products. UV detection is commonly used for diterpenoids. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound in the experimental medium (e.g., cell culture medium with a physiological pH of ~7.4). | Prepare fresh stock solutions of this compound for each experiment. If possible, conduct a time-course experiment to assess the stability of this compound in your specific experimental medium. Consider short-term storage of stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. |
| Inconsistent results between experimental replicates. | Inconsistent preparation and handling of this compound solutions, leading to variable degradation. | Standardize the protocol for solution preparation, including the solvent, concentration, and storage conditions. Ensure solutions are used within their stable timeframe. |
| Appearance of extra peaks in HPLC chromatogram over time. | Formation of degradation products. | This is an indication of instability. Use a validated stability-indicating HPLC method to track the appearance of these peaks and the decrease in the main this compound peak. This data can be used to determine the degradation rate. |
| Precipitation of this compound in aqueous buffers. | Poor aqueous solubility. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experiment and does not cause precipitation. Sonication may aid in dissolution. |
Quantitative Data Summary
The following tables summarize the stability data for Oridonin, which can be used as an estimate for this compound.
Table 1: pH-Dependent Stability of Oridonin in Aqueous Solution at Room Temperature
| pH | Stability | Remarks |
| < 4 | Unstable | Prone to acid-catalyzed hydrolysis. |
| 5 | Most Stable | Optimal pH for short-term storage of aqueous solutions.[1] |
| > 7 | Unstable | Susceptible to base-catalyzed hydrolysis. |
Table 2: Half-life (t½) and t90 of Oridonin in Aqueous Solution
| Temperature | t90 (hours) | t½ (hours) |
| Room Temperature | 53.2[1] | Not Reported |
| 4°C | 91.5[1] | Not Reported |
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Stability in Different Solvents
-
Solution Preparation:
-
Prepare stock solutions of this compound (e.g., 1 mg/mL) in the solvents to be tested (e.g., Methanol, Ethanol, DMSO, Acetonitrile, and purified water).
-
Protect solutions from light by using amber vials.
-
-
Storage Conditions:
-
Store aliquots of each solution at different temperatures (e.g., 4°C, room temperature, and an elevated temperature such as 40°C).
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for developing and validating a stability-indicating method and for understanding the degradation pathways.
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at room temperature for a shorter period (e.g., 30, 60, 120 minutes) due to expected rapid degradation.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution containing 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light, for a specified period (e.g., 2, 4, 8 hours).
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store solid this compound powder in an oven at an elevated temperature (e.g., 80°C) for an extended period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
-
Photostability:
-
Expose a solution of this compound and solid this compound powder to a photostability chamber with controlled light exposure (e.g., ICH Q1B option 2).
-
A control sample should be stored in the dark under the same temperature conditions.
-
At the end of the exposure period, prepare the samples for HPLC analysis.
-
Protocol 3: Example of a Stability-Indicating HPLC Method (adapted from Oridonin analysis)
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid or phosphoric acid to improve peak shape). A typical starting point could be a gradient of acetonitrile from 30% to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., around 240 nm).
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes demonstrating specificity (ability to separate the drug from degradation products), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Factors Affecting this compound Stability and its Consequences.
References
Technical Support Center: Strategies to Reduce Lasiodonin Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate the toxicity of Lasiodonin in normal, non-cancerous cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity in normal cells?
A1: The primary mechanism of this compound-induced toxicity in normal cells is believed to be the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS). This increase in ROS can lead to cellular damage and trigger apoptosis (programmed cell death). Additionally, in certain cell types, this compound can induce apoptosis and autophagy through the nitric oxide (NO)-ERK-p53 signaling pathway.
Q2: How can I assess the toxicity of this compound in my normal cell lines?
A2: Standard in vitro cytotoxicity assays are recommended to assess the toxicity of this compound. The most common methods include the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies the release of lactate (B86563) dehydrogenase from damaged cells as a measure of membrane integrity. These assays will help you determine the half-maximal inhibitory concentration (IC50) of this compound in your specific normal cell lines.
Q3: What are the potential strategies to reduce this compound's toxicity to normal cells while maintaining its anti-cancer efficacy?
A3: Several strategies are being explored to improve the therapeutic index of this compound:
-
Combination Therapy: Co-administering this compound with other agents can help reduce its effective dose and, consequently, its toxicity to normal cells. Protective agents, such as antioxidants, could potentially mitigate ROS-induced damage.
-
Nanoparticle Formulation: Encapsulating this compound in nanoparticle-based drug delivery systems can alter its biodistribution, potentially leading to preferential accumulation in tumor tissues and reduced exposure of healthy tissues.
-
Structural Modification: Modifying the chemical structure of this compound is a key strategy to enhance its pharmacological activity and bioavailability while reducing its toxicity.
Q4: Is there a significant difference in this compound's toxicity between normal and cancer cells?
A4: Ideally, an effective chemotherapeutic agent should exhibit selective cytotoxicity, meaning it is more toxic to cancer cells than to normal cells. While specific IC50 values for this compound across a wide range of normal and cancer cell lines are not extensively consolidated in publicly available literature, the goal of the strategies mentioned above is to enhance this selectivity. Researchers should experimentally determine the IC50 values in their cancer cell lines of interest and compare them to the IC50 values obtained for normal cell lines to calculate the selectivity index (SI). A higher SI value indicates greater selectivity for cancer cells.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Troubleshooting Steps |
| High cytotoxicity observed in normal cell lines at concentrations effective against cancer cells. | This compound's inherent toxicity due to ROS production and effects on signaling pathways. | 1. Optimize Concentration and Exposure Time: Determine the lowest effective concentration and shortest exposure time of this compound required to achieve the desired anti-cancer effect in your cancer cell lines. 2. Introduce a Co-treatment: Investigate the co-administration of an antioxidant, such as N-acetylcysteine (NAC), to mitigate ROS-induced damage in normal cells. 3. Explore Combination Therapy: Test the synergistic effects of this compound with other anti-cancer agents to potentially lower the required dose of this compound. |
| Inconsistent cytotoxicity results across experiments. | Variability in cell health, seeding density, or reagent preparation. | 1. Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition. 2. Optimize Seeding Density: Perform a cell titration experiment to find the optimal seeding density for your specific cell lines in the chosen assay format. 3. Prepare Fresh Reagents: Prepare fresh dilutions of this compound and assay reagents for each experiment from a validated stock solution. |
| Difficulty in translating in vitro findings to in vivo models. | Differences in drug metabolism, distribution, and clearance between in vitro and in vivo systems. | 1. Consider Formulation Strategies: For in vivo studies, explore nanoparticle-based formulations to improve the pharmacokinetic profile of this compound. 2. Conduct Preliminary Toxicity Studies: Perform acute and sub-acute toxicity studies in animal models to determine the maximum tolerated dose (MTD) of your this compound formulation. |
Quantitative Data Summary
A crucial aspect of evaluating strategies to reduce toxicity is the quantitative comparison of the cytotoxic effects of this compound on normal versus cancer cells. The Selectivity Index (SI) is a key parameter, calculated as:
SI = IC50 in normal cells / IC50 in cancer cells
A higher SI value indicates a greater selective toxicity towards cancer cells. Researchers should aim to develop strategies that increase the SI of this compound.
Table 1: Hypothetical IC50 Values (µM) and Selectivity Index of this compound Formulations
| Formulation | Cancer Cell Line (e.g., HeLa) IC50 | Normal Cell Line (e.g., HEK293) IC50 | Selectivity Index (SI) |
| This compound (Standard) | 15 | 30 | 2.0 |
| This compound + Antioxidant | 14 | 56 | 4.0 |
| This compound-Nanoparticle | 12 | 72 | 6.0 |
Note: The values in this table are for illustrative purposes only and should be experimentally determined.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to measure cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum LDH release control.
Visualizations
Technical Support Center: Optimizing Delivery of Lasiodonin to Target Tumor Tissues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the delivery of Lasiodonin to tumor tissues. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during formulation, characterization, and in vivo evaluation of this compound-loaded nanoparticles.
Frequently Asked Questions (FAQs)
Q1: Why is a targeted delivery system necessary for this compound?
A1: this compound (also known as Oridonin) is a promising anti-cancer compound, but its clinical application is limited by poor water solubility and unfavorable pharmacokinetic properties.[1] These characteristics can lead to low bioavailability and the need for high doses, which may increase systemic toxicity. Targeted delivery systems, such as nanoparticles, can improve its solubility, prolong its circulation time, and enhance its accumulation in tumor tissues, thereby increasing therapeutic efficacy while minimizing side effects.[2]
Q2: What are the common strategies for targeting this compound to tumors?
A2: There are two primary strategies for targeting nanoparticles to tumors:
-
Passive Targeting: This strategy relies on the enhanced permeability and retention (EPR) effect, a phenomenon where nanoparticles of a certain size (typically 10-200 nm) extravasate through leaky tumor blood vessels and accumulate in the tumor tissue due to poor lymphatic drainage.
-
Active Targeting: This involves functionalizing the nanoparticle surface with ligands (e.g., peptides, antibodies, aptamers) that specifically bind to receptors overexpressed on the surface of cancer cells.[2][3] This enhances cellular uptake and retention of the nanoparticles within the tumor.
Q3: Which type of nanoparticle is best suited for this compound delivery?
A3: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are a widely used and FDA-approved option for encapsulating hydrophobic drugs like this compound.[4][5] PLGA is biodegradable and biocompatible, and it allows for controlled and sustained release of the encapsulated drug.[4][5] Other options include liposomes and polymeric micelles. The choice of nanoparticle will depend on the specific experimental goals and desired release kinetics.
Q4: What is a common targeting ligand for cancer therapy?
A4: The RGD (Arginine-Glycine-Aspartic acid) peptide is a popular targeting ligand. It specifically binds to αvβ3 integrins, which are overexpressed on the surface of many types of tumor cells and angiogenic endothelial cells. Conjugating RGD peptides to the surface of this compound-loaded nanoparticles can significantly enhance their tumor-targeting ability.[1]
Q5: What are the key signaling pathways modulated by this compound in cancer cells?
A5: this compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways. Notably, it can inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[6] Additionally, this compound can suppress the Notch signaling pathway, leading to increased apoptosis (programmed cell death) in cancer cells.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation, characterization, and in vivo testing of this compound-loaded nanoparticles.
Nanoparticle Formulation & Characterization
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Large particle size or high Polydispersity Index (PDI) in DLS | - Polymer concentration is too high.- Surfactant concentration is too low.- Inefficient sonication or homogenization.- Aggregation of nanoparticles. | - Optimize PLGA concentration (try a range of 5-15 mg/mL).[5]- Increase the concentration of the surfactant (e.g., PVA).[5]- Ensure proper sonication parameters (power, time, ice bath).[1]- Check the zeta potential; a value greater than ±30 mV suggests good stability against aggregation.[8] |
| Low drug encapsulation efficiency | - Poor solubility of this compound in the organic solvent.- Premature drug precipitation.- Drug leakage during the washing steps. | - Select an appropriate organic solvent system where both PLGA and this compound are highly soluble.- Optimize the drug-to-polymer ratio.- Centrifuge at a higher speed or for a longer duration during the collection of nanoparticles.[1] |
| Inconsistent zeta potential readings | - Contamination of the sample or measurement cell.- Incorrect buffer pH or ionic strength.- Sample concentration is too high or too low. | - Ensure the cuvettes are clean.- Use a consistent and appropriate buffer for measurements.- Optimize the nanoparticle concentration for measurement. |
| Nanoparticle aggregation after storage | - Insufficient surface charge (low zeta potential).- Inappropriate storage conditions (temperature, buffer).- Residual organic solvent. | - Ensure a sufficiently high zeta potential.- Lyophilize the nanoparticles for long-term storage or store them as a suspension at 4°C.[1]- Ensure complete removal of the organic solvent during the evaporation step. |
In Vivo Experiments
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Rapid clearance of nanoparticles from circulation | - Nanoparticle size is too large, leading to uptake by the reticuloendothelial system (RES).- Opsonization of nanoparticles.- Aggregation of nanoparticles in the bloodstream. | - Ensure nanoparticle size is within the optimal range (e.g., < 200 nm).- Consider surface modification with polyethylene (B3416737) glycol (PEGylation) to create a "stealth" effect and reduce opsonization.- Confirm the stability of nanoparticles in physiological-like buffers before injection. |
| Low tumor accumulation | - Inefficient EPR effect.- Poor targeting ligand binding affinity.- Suboptimal dosing and administration route. | - Verify the tumor model exhibits a significant EPR effect.- Confirm the successful conjugation and bioactivity of the targeting ligand.- Optimize the injection route (e.g., intravenous) and dosing schedule.[9] |
| High variability in pharmacokinetic data | - Inconsistent injection technique.- Variations in blood sampling times and procedures.- Degradation of this compound in plasma samples. | - Ensure consistent and accurate intravenous injections.- Standardize the blood collection protocol.- Process and store plasma samples appropriately (e.g., at -80°C) and use an appropriate anticoagulant. Add a stabilizer if necessary. |
| Toxicity in animal models | - High dose of this compound.- Toxicity of the nanoparticle formulation itself.- Off-target effects. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).[9]- Include a control group treated with "empty" nanoparticles (without this compound).- Evaluate the biodistribution of the nanoparticles to assess accumulation in non-target organs. |
Experimental Protocols
Formulation of this compound-Loaded PLGA Nanoparticles
This protocol is based on a modified spontaneous emulsification solvent diffusion method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10-20 kDa)
-
This compound
-
Dichloromethane (DCM)
-
Acetone
-
Poly(vinyl alcohol) (PVA) (MW 30-70 kDa)
-
Deionized water
Procedure:
-
Organic Phase Preparation:
-
Dissolve 100 mg of PLGA and 10 mg of this compound in a mixture of 2 mL of DCM and 8 mL of acetone.
-
Stir the mixture until both components are completely dissolved.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water. Heat gently and stir until the PVA is fully dissolved. Cool to room temperature.
-
-
Emulsification:
-
Add the organic phase dropwise to 20 mL of the 1% PVA solution under constant magnetic stirring (e.g., 800 rpm).
-
Homogenize the mixture using a probe sonicator on an ice bath for 3-5 minutes (e.g., 1-second on, 3-second off pulses at 800W output).[1]
-
-
Solvent Evaporation:
-
Transfer the resulting nanoemulsion to a larger beaker and stir at room temperature for 3-4 hours to allow for the evaporation of the organic solvents.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step three times to remove residual PVA and unencapsulated drug.
-
-
Storage:
-
Resuspend the final nanoparticle pellet in deionized water or a suitable buffer. For long-term storage, lyophilize the nanoparticles.
-
Characterization of Nanoparticles
a) Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.
-
Perform measurements in triplicate and report the average values.
b) Encapsulation Efficiency and Drug Loading:
-
After the first centrifugation step during purification, collect the supernatant.
-
Lyophilize a known amount of the purified nanoparticle suspension.
-
Dissolve a known weight of the lyophilized nanoparticles in a suitable solvent (e.g., acetonitrile) to release the encapsulated this compound.
-
Quantify the amount of this compound in the supernatant and in the dissolved nanoparticles using a validated HPLC method.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = (Total amount of this compound - Amount of this compound in supernatant) / Total amount of this compound * 100
-
DL% = (Weight of this compound in nanoparticles) / (Weight of nanoparticles) * 100
-
In Vivo Pharmacokinetic Study in Mice
Animal Model:
-
Female BALB/c nude mice (6-8 weeks old) bearing subcutaneous tumors (e.g., A549 human lung cancer cells).[10]
Procedure:
-
Animal Grouping:
-
Divide the tumor-bearing mice into groups (n=4 per time point).
-
-
Drug Administration:
-
Administer a single intravenous (IV) dose of this compound-loaded nanoparticles (e.g., 50 mg this compound/kg body weight) via the tail vein.[10] Include a control group receiving free this compound.
-
-
Blood Sampling:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-injection, collect blood samples (~50-100 µL) via retro-orbital bleeding or tail vein sampling into heparinized tubes.[10]
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
This compound Quantification in Plasma:
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) using appropriate software.
-
Data Presentation
| Parameter | Free this compound | This compound-PLGA-NPs | This compound-PLGA-RGD-NPs |
| Particle Size (nm) | N/A | 150 ± 10 | 165 ± 12 |
| PDI | N/A | 0.15 ± 0.03 | 0.18 ± 0.04 |
| Zeta Potential (mV) | N/A | -25 ± 5 | -18 ± 4 |
| Encapsulation Efficiency (%) | N/A | 85 ± 5 | 82 ± 6 |
| Drug Loading (%) | N/A | 8.5 ± 0.5 | 8.2 ± 0.6 |
| AUC (µg·h/mL) | ~12 | ~20 | ~25 |
| Mean Residence Time (h) | ~2 | ~8 | ~10 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual experimental results may vary.
Visualizations
Caption: Experimental workflow for this compound nanoparticle delivery.
Caption: this compound's impact on key cancer signaling pathways.
References
- 1. static.igem.org [static.igem.org]
- 2. Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oridonin inhibits breast cancer growth and metastasis through blocking the Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3p-instruments.com [3p-instruments.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. dovepress.com [dovepress.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Storage and Handling of Lasiodonin
This technical support guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of Lasiodonin during storage. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy/has precipitated after storage. What could be the cause?
A1: Cloudiness or precipitation can indicate several issues. Firstly, this compound has poor water solubility. If you have prepared a concentrated aqueous solution, it may precipitate out of solution, especially at lower temperatures. Secondly, degradation of this compound can lead to the formation of less soluble degradation products. It is crucial to check the pH of your solution, as this compound's stability is highly pH-dependent.
Q2: I've observed a decrease in the potency of my this compound sample over time. What are the likely reasons?
A2: A loss of potency is a direct indicator of chemical degradation. The primary factors contributing to this compound degradation are improper pH, exposure to high temperatures, and prolonged exposure to light. This compound is a diterpenoid lactone, and the lactone ring is susceptible to hydrolysis, particularly under alkaline or strongly acidic conditions.
Q3: What is the optimal pH for storing this compound in solution?
A3: Based on stability studies on Oridonin (a synonym for this compound), the compound exhibits a V-shaped pH-rate profile, with the maximum stability observed at a pH of 5 . Both acidic and alkaline conditions accelerate its degradation.
Q4: How should I store my solid this compound powder?
A4: Solid this compound should be stored in a cool, dry, and dark place. Protect it from moisture and light to prevent hydrolysis and photodegradation. It is recommended to store it in a tightly sealed container, preferably with a desiccant.
Q5: Can I store this compound solutions at room temperature?
A5: Storing this compound solutions at room temperature is not recommended for long periods. Studies have shown that the half-life (t90) of an Oridonin solution at room temperature is approximately 53.2 hours. For longer-term storage, refrigeration at 4°C is preferable, which extends the t90 to about 91.5 hours. For storage beyond a few days, freezing at -20°C or -80°C is the best practice.
Q6: Are there any additives I can use to improve the stability of my this compound solution?
A6: While specific studies on co-formulants for this compound are limited, using a pH 5 buffer is the most critical step. For potential oxidative degradation, the inclusion of antioxidants could be explored, but this would require validation to ensure compatibility and effectiveness.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced biological activity in experiments | This compound degradation | Prepare fresh solutions for each experiment from solid powder. Verify the pH of the solution is at or near 5. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products | Analyze the degradation products using LC-MS to identify their structures. This can help in understanding the degradation pathway. Review storage conditions (pH, temperature, light exposure) and optimize them based on the recommendations. |
| Discoloration of this compound solution | Photodegradation or oxidation | Store solutions in amber vials or wrap containers in aluminum foil to protect from light. Consider purging the solution with an inert gas like nitrogen or argon before sealing to minimize oxidation. |
Quantitative Data Summary
The stability of this compound in solution is significantly influenced by pH and temperature. The following table summarizes the available quantitative data for Oridonin (this compound) stability.
| Parameter | Condition | Value | Reference |
| Optimal pH for Stability | Aqueous Solution | 5 | [1] |
| t90 (time for 10% degradation) | Room Temperature Solution | 53.2 hours | [1] |
| t90 (time for 10% degradation) | 4°C Solution | 91.5 hours | [1] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) (for initial solubilization)
-
pH 5 buffer (e.g., citrate (B86180) buffer)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile container.
-
Add a minimal amount of DMSO or ethanol to dissolve the powder completely.
-
Dilute the dissolved this compound to the desired final concentration using a pH 5 buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Vortex the solution until it is homogenous.
-
Aliquot the stock solution into single-use amber tubes/vials.
-
For short-term storage (up to 90 hours), store at 4°C.
-
For long-term storage, store at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To quantify the degradation of this compound under different storage conditions.
-
Methodology:
-
Prepare this compound solutions at a known concentration under various conditions to be tested (e.g., different pH buffers, temperatures, light exposures).
-
Use a stability-indicating HPLC method. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile (B52724) and water (with a modifier like formic acid to ensure good peak shape).
-
Inject a sample at time zero to get the initial concentration (100%).
-
Store the solutions under the test conditions.
-
At specified time points (e.g., 0, 6, 12, 24, 48, 72, 96 hours), withdraw an aliquot and inject it into the HPLC system.
-
Monitor the peak area of the this compound peak. The percentage of this compound remaining can be calculated relative to the initial peak area.
-
The appearance of new peaks will indicate the formation of degradation products.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound degradation.
Caption: Potential chemical degradation pathways for this compound.
References
Technical Support Center: Addressing Resistance to Lasiodonin in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Lasiodonin in cancer cell lines.
Troubleshooting Guide
Problem 1: Decreased or no cytotoxic effect of this compound observed.
Possible Cause 1: Sub-optimal experimental conditions.
-
Solution: Ensure proper storage and handling of this compound. Verify the final concentration in your experiments. Optimize incubation time and cell density, as these can significantly impact drug efficacy.
Possible Cause 2: Development of acquired resistance.
-
Solution: If you have been culturing the cells with increasing concentrations of this compound over time, they may have developed resistance.[1] Consider performing a dose-response assay to determine the current IC50 value and compare it to the parental cell line.
Possible Cause 3: Intrinsic resistance of the cell line.
-
Solution: Some cancer cell lines may have inherent mechanisms that make them less sensitive to certain drugs.[1] Review the literature for the known sensitivity of your specific cell line to this compound or similar compounds.
Problem 2: Inconsistent results between experiments.
Possible Cause 1: Variation in cell culture conditions.
-
Solution: Standardize all cell culture parameters, including media composition, passage number, and confluency at the time of treatment.
Possible Cause 2: Reagent variability.
-
Solution: Use freshly prepared this compound solutions for each experiment. Ensure the quality and consistency of all other reagents, such as assay kits and antibodies.
Problem 3: Unexpected cell morphology or growth characteristics.
Possible Cause 1: Cellular stress response.
-
Solution: Prolonged exposure to a cytotoxic agent can induce stress responses that alter cell morphology. Monitor for changes in morphology and consider them as a potential indicator of developing resistance.
Possible Cause 2: Contamination.
-
Solution: Regularly test your cell cultures for mycoplasma and other contaminants, as these can affect cell behavior and drug response.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for this compound?
A1: this compound is a diterpenoid compound that has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[2] It can arrest the cell cycle at different phases and modulate several signaling pathways involved in cancer cell proliferation and survival.[2]
Q2: What are the potential molecular mechanisms behind acquired resistance to this compound?
A2: While specific mechanisms for this compound resistance are still under investigation, general mechanisms of cancer drug resistance are likely to apply. These can include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.[1][3][4][5]
-
Alteration of drug targets: Mutations or changes in the expression of the molecular targets of this compound can reduce its binding affinity and efficacy.
-
Activation of pro-survival signaling pathways: Upregulation of pathways like PI3K/Akt/mTOR and NF-κB can promote cell survival and counteract the apoptotic effects of this compound.[6][7][8][9][10]
-
Evasion of apoptosis: Cancer cells can acquire mutations or alter the expression of proteins involved in the apoptotic cascade to become resistant to its induction by this compound.[11][12][13]
-
Induction of autophagy: Autophagy can act as a survival mechanism for cancer cells under the stress of chemotherapy, potentially contributing to resistance.[14][15][16][17]
Q3: How can I determine if my cancer cell line has become resistant to this compound?
A3: You can perform a cell viability assay (e.g., MTT or MTS assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line.[18] A significant increase in the IC50 value compared to the parental, sensitive cell line indicates the development of resistance.[19][20]
Q4: What strategies can be employed to overcome this compound resistance?
A4: Several strategies can be explored:
-
Combination therapy: Using this compound in combination with other chemotherapeutic agents or targeted inhibitors may create synergistic effects and overcome resistance.[21][22][23][24][25] For example, combining this compound with an inhibitor of a pro-survival pathway that is activated in the resistant cells could restore sensitivity.
-
Targeting resistance mechanisms: If a specific resistance mechanism is identified (e.g., overexpression of an ABC transporter), inhibitors of that mechanism can be used in conjunction with this compound.
-
Modulating signaling pathways: Using inhibitors of pathways like PI3K/Akt or NF-κB may re-sensitize resistant cells to this compound.
Q5: Are there any known signaling pathways commonly altered in drug-resistant cancer cells?
A5: Yes, several signaling pathways are frequently dysregulated in drug-resistant cancers. These include:
-
PI3K/Akt/mTOR Pathway: This is a central pathway that promotes cell survival, proliferation, and growth. Its overactivation is a common mechanism of resistance to various cancer therapies.[6][7][8][9][10]
-
Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation, and its activation can contribute to drug resistance.
-
NF-κB Pathway: This pathway is involved in inflammation, immunity, and cell survival. Its constitutive activation in cancer cells can protect them from apoptosis induced by chemotherapeutic agents.[2][26][27][28][29]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| MCF-7 (Breast Cancer) | 5.2 | 48.7 | 9.4 |
| A549 (Lung Cancer) | 8.1 | 65.3 | 8.1 |
| HCT116 (Colon Cancer) | 6.5 | 55.9 | 8.6 |
This table presents hypothetical data for illustrative purposes. A significant increase in the IC50 value is indicative of acquired resistance.
Table 2: Hypothetical Gene Expression Changes in this compound-Resistant Cells (Fold Change vs. Sensitive Cells).
| Gene | Function | Fold Change |
| ABCB1 (MDR1) | Drug Efflux Pump | + 8.2 |
| AKT1 | Pro-survival Signaling | + 4.5 |
| NFKBIA | NF-κB Inhibitor | - 3.7 |
| BCL2 | Anti-apoptotic Protein | + 6.1 |
| BAX | Pro-apoptotic Protein | - 2.9 |
This table presents hypothetical data for illustrative purposes. Upregulation of genes like ABCB1, AKT1, and BCL2, and downregulation of BAX and NFKBIA are potential markers of resistance.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and calculate the IC50 value.
Methodology:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
Objective: To analyze the expression levels of proteins involved in signaling pathways and apoptosis.
Methodology:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, NF-κB p65, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
Methodology:
-
Treat cells with this compound at the desired concentration and time point.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Workflow for studying this compound resistance.
Caption: PI3K/Akt pathway in this compound resistance.
Caption: NF-κB pathway in this compound resistance.
References
- 1. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.purdue.edu [chem.purdue.edu]
- 5. ABC transporters as mediators of drug resistance and contributors to cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of PI3K/AKT/mTOR Signaling in Tumor Radioresistance and Advances in Inhibitor Research | MDPI [mdpi.com]
- 7. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evading apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evasion of Apoptosis as a Cellular Stress Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lysosomes and LAMPs as Autophagy Drivers of Drug Resistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of autophagy and lysosomal drug sequestration in acquired resistance to doxorubicin in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of autophagy in drug resistance and regulation of osteosarcoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of acquired resistance to lapatinib may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Using combination therapy to thwart drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Highlights in Resistance Mechanism Pathways for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. frontiersin.org [frontiersin.org]
- 29. NF-κB in Cell Deaths, Therapeutic Resistance and Nanotherapy of Tumors: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Studies with Lasiodonin
Welcome to the technical support center for researchers utilizing Lasiodonin in long-term studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound, also known as Oridonin (B1677485), is a bioactive diterpenoid compound isolated from the plant Rabdosia rubescens. Its primary anticancer mechanism involves the induction of programmed cell death, including apoptosis and autophagy, in various cancer cell types.[1][2] this compound has been shown to modulate multiple signaling pathways critical for cancer cell survival and proliferation.
2. What are the key signaling pathways affected by this compound?
Long-term studies with this compound often focus on its impact on key cellular signaling pathways. The compound is known to influence:
-
PI3K/Akt Pathway: this compound can suppress the activation of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[3]
-
JNK Pathway: It can induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4]
-
NF-κB Pathway: this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.
-
STAT3 Pathway: The compound has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer cells.[5]
-
MAPK Pathway: this compound can induce apoptosis through the Mitogen-Activated Protein Kinase (MAPKs) signaling pathway.[6]
3. What are typical effective concentrations of this compound in vitro?
The effective concentration of this compound, often expressed as the half-maximal inhibitory concentration (IC50), varies depending on the cell line. It is crucial to determine the IC50 for your specific cell line through a dose-response experiment.
Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT8 | Colon Cancer | ~15-20 | [2] |
| HCT116 | Colon Cancer | ~15-20 | [2] |
| HGC-27 | Gastric Cancer | Not specified, effective at 10-40 µM | [4] |
| HeLa | Cervical Cancer | 1.2 ± 0.09 | [7] |
| HepG2 | Liver Cancer | 38.11 nmol/mL (~13.9 µM) | [8] |
| L929 | Murine Fibrosarcoma | Not specified, effective at 10-40 µg/mL | [1] |
Note: IC50 values can vary based on experimental conditions such as cell density and assay duration.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments with this compound.
Issue 1: Inconsistent or No Cytotoxic Effect
-
Question: My cells are not responding to this compound treatment, or the results are not reproducible. What could be the cause?
-
Answer:
-
Compound Integrity: Ensure the this compound powder is properly stored (typically at -20°C, protected from light) and the stock solution is fresh. Prepare fresh dilutions for each experiment from a recently prepared stock.
-
Solubility: this compound has poor water solubility. Ensure it is fully dissolved in a suitable solvent like DMSO at a high concentration before further dilution in culture medium. Precipitates in the final culture medium can lead to inaccurate concentrations.
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment.[10] Over-confluent or unhealthy cells may respond differently to treatment.
-
Assay Type: The choice of cytotoxicity assay can influence results. Consider cross-validating your findings with a secondary assay (e.g., using both an MTT and an LDH assay).[11][12]
-
Human Error: Double-check calculations for dilutions and ensure accurate pipetting.[13]
-
Issue 2: Development of Drug Resistance
-
Question: My cells initially responded to this compound, but over time, they have become less sensitive. What could be happening?
-
Answer:
-
Acquired Resistance: Prolonged exposure to a cytotoxic agent can lead to the selection of a resistant cell population.[14][15] This is a known phenomenon in cancer therapy.
-
Mechanisms of Resistance: Resistance to anticancer drugs can arise from various mechanisms, including altered drug metabolism, increased drug efflux (pumping the drug out of the cell), or modifications of the drug target.[14][16][17]
-
Experimental Approach: To investigate this, you can perform a dose-response curve on the "resistant" cells and compare the IC50 to the parental cell line. You can also investigate the expression of multidrug resistance proteins (e.g., P-glycoprotein).
-
Issue 3: Unexpected Changes in Cell Morphology or Behavior
-
Question: I'm observing unusual morphological changes in my cells during long-term this compound treatment that are not typical of apoptosis. What should I consider?
-
Answer:
-
Autophagy: this compound is known to induce autophagy in addition to apoptosis.[1][2] This can manifest as the appearance of cytoplasmic vacuoles. Consider performing assays to detect autophagic markers like LC3-II.
-
Cell Cycle Arrest: this compound can cause cell cycle arrest at the G2/M phase.[2][4] This can lead to an increase in cell size. Cell cycle analysis by flow cytometry can confirm this.
-
Contamination: Rule out contamination (e.g., mycoplasma, bacteria, or fungi) which can significantly alter cell morphology and experimental outcomes.[18][]
-
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on a cell line and calculate the IC50 value.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50.[20]
-
2. Apoptosis Detection by Annexin V/PI Staining
-
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
-
Methodology:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration and duration.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: A typical experimental workflow for long-term studies with this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting failed experiments.
References
- 1. Oridonin induces apoptosis and autophagy in murine fibrosarcoma L929 cells partly via NO-ERK-p53 positive-feedback loop signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diosgenin, a steroidal saponin, inhibits STAT3 signaling pathway leading to suppression of proliferation and chemosensitization of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oridonin-induced ferroptosis and apoptosis: a dual approach to suppress the growth of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Cytotoxicity LDH Assay Kit-WST CK12 manual | DOJINDO [dojindo.com]
- 13. go.zageno.com [go.zageno.com]
- 14. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms and insights into drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. General Mechanisms of Drug Resistance - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Anti-Tumor Efficacy of Lasiodonin in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor effects of Lasiodonin and related compounds in preclinical xenograft models. Due to the limited availability of comprehensive in vivo data specifically for this compound, this guide leverages a detailed study on Lasiokaurin, a closely related natural diterpenoid isolated from the same Isodon genus, to provide a robust comparison and validated experimental insights. The structural similarities between this compound and Lasiokaurin suggest they may share similar mechanisms of action and anti-tumor properties. This guide will also draw comparisons with established chemotherapeutic agents to benchmark the efficacy of these natural compounds.
Comparative Efficacy in Xenograft Models
The anti-tumor activity of Lasiokaurin (LAS), a compound closely related to this compound, was evaluated in a triple-negative breast cancer (TNBC) xenograft model using MDA-MB-231 cells. The study demonstrated a significant dose-dependent reduction in tumor growth. For comparison, data for commonly used chemotherapeutic agents, Doxorubicin and Cisplatin, from other xenograft studies are included.
| Compound | Cancer Model (Cell Line) | Host Animal | Dosage and Administration | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Reference |
| Lasiokaurin (LAS) | Triple-Negative Breast Cancer (MDA-MB-231) | BALB/c nude mice | 10 mg/kg/day, intraperitoneal | Not explicitly stated, but significant reduction observed | ~250 (vs. ~1200 in control) | Not reported | [1] |
| Lasiokaurin (LAS) | Triple-Negative Breast Cancer (MDA-MB-231) | BALB/c nude mice | 20 mg/kg/day, intraperitoneal | Not explicitly stated, but significant reduction observed | ~150 (vs. ~1200 in control) | Not reported | [1] |
| Docetaxel | Triple-Negative Breast Cancer (MDA-MB-231) | BALB/c nude mice | 10 mg/kg/week, intraperitoneal | Significant reduction observed | ~200 (vs. ~1200 in control) | Not reported | [1] |
| Doxorubicin | Breast Cancer (MDA-MB-231) | Nude mice | 3 mg/kg/day, intravenous | Significant reduction observed | Not explicitly stated, but significant reduction vs. control | Not explicitly stated, but significant reduction vs. control | [2] |
| Cisplatin | Ovarian Cancer (A2780) | Nude mice | 5 mg/kg, once a week for 3 weeks, intravenous | 57.4% | 178 (vs. 418 in control) | Not reported |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Lasiokaurin Xenograft Model (MDA-MB-231)[1]
-
Cell Culture: Human triple-negative breast cancer MDA-MB-231 cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) were used.
-
Tumor Cell Implantation: 2 x 106 MDA-MB-231 cells suspended in 100 µL of PBS were subcutaneously injected into the mammary fat pads of the mice.
-
Treatment: When the tumors reached a volume of approximately 100 mm³, the mice were randomly assigned to different treatment groups:
-
Vehicle control (intraperitoneal injection)
-
Lasiokaurin (10 mg/kg/day, intraperitoneal injection)
-
Lasiokaurin (20 mg/kg/day, intraperitoneal injection)
-
Docetaxel (10 mg/kg/week, intraperitoneal injection)
-
-
Monitoring: Tumor volume and body weight were measured every three days. Tumor volume was calculated using the formula: (length × width²)/2.
-
Endpoint: After the designated treatment period, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis (e.g., histology, western blotting).
General Xenograft Protocol
A general protocol for establishing xenograft models involves the subcutaneous injection of 1-2 x 107 cancer cells into the flank of immunocompromised mice (e.g., BALB/c nude mice). Treatment is typically initiated when tumors reach a palpable size (e.g., 100-200 mm³). Tumor growth inhibition is calculated as a percentage relative to the control group.
Mechanism of Action: Signaling Pathway Analysis
Lasiokaurin has been shown to exert its anti-tumor effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1]
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
References
A Comparative Analysis of Oridonin and Lasiodonin Cytotoxicity: A Guide for Researchers
A comprehensive review of the cytotoxic properties of the diterpenoid Oridonin, with a comparative perspective on the current data available for Lasiodonin. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Oridonin and this compound are structurally related ent-kaurene (B36324) diterpenoids derived from the medicinal herb Rabdosia rubescens. Both compounds have garnered interest in the scientific community for their potential anticancer activities. This guide provides a comparative analysis of their cytotoxic effects, summarizing available experimental data, detailing relevant experimental protocols, and visualizing key signaling pathways. While extensive research has elucidated the cytotoxic mechanisms of Oridonin, a notable gap in the literature exists regarding the specific cytotoxic profile of this compound, limiting a direct, data-driven comparison.
Data Presentation: Cytotoxicity of Oridonin
The cytotoxic activity of Oridonin has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following table summarizes the reported IC50 values for Oridonin in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| AGS | Gastric Cancer | 5.995 ± 0.741 | 24 | CCK-8 |
| AGS | Gastric Cancer | 2.627 ± 0.324 | 48 | CCK-8 |
| AGS | Gastric Cancer | 1.931 ± 0.156 | 72 | CCK-8 |
| HGC27 | Gastric Cancer | 14.61 ± 0.600 | 24 | CCK-8 |
| HGC27 | Gastric Cancer | 9.266 ± 0.409 | 48 | CCK-8 |
| HGC27 | Gastric Cancer | 7.412 ± 0.512 | 72 | CCK-8 |
| MGC803 | Gastric Cancer | 15.45 ± 0.59 | 24 | CCK-8 |
| MGC803 | Gastric Cancer | 11.06 ± 0.400 | 48 | CCK-8 |
| MGC803 | Gastric Cancer | 8.809 ± 0.158 | 72 | CCK-8 |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | 72 | SRB |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | 72 | SRB |
| PANC-1 | Pancreatic Cancer | Not specified | 24, 48, 72 | MTT |
| K562 | Leukemia | Not specified | Not specified | Not specified |
| BEL-7402 | Liver Cancer | 1.00 (Derivative) | Not specified | Not specified |
| HepG2 | Liver Cancer | Not specified | Not specified | Not specified |
| HCT-116 | Colorectal Cancer | Not specified | Not specified | Not specified |
| SW480 | Colorectal Cancer | Not specified | Not specified | Not specified |
| SW620 | Colorectal Cancer | Not specified | Not specified | Not specified |
| A549 | Lung Cancer | Not specified | Not specified | Not specified |
| OCM-1 | Uveal Melanoma | Not specified | Not specified | Not specified |
| MUM2B | Uveal Melanoma | Not specified | Not specified | Not specified |
| SNU-216 | Gastric Cancer | Not specified | Not specified | Not specified |
| HeLa | Cervical Cancer | Not specified | Not specified | Not specified |
Note: Some studies on Oridonin derivatives show significantly increased potency. For instance, a derivative of Oridonin was found to be almost 40-fold more potent than the parent compound in the BEL-7402 cell line.[1]
Cytotoxicity of this compound: A Research Gap
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals which are insoluble in aqueous solutions.[2] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.[3] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., Oridonin) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[2] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[5]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[5] Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[5]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for determining the in vitro cytotoxicity of a compound.
Signaling Pathways of Oridonin-Induced Apoptosis
Oridonin has been shown to induce apoptosis in cancer cells through multiple signaling pathways. A key mechanism involves the regulation of the PI3K/Akt pathway and the activation of caspase cascades.
References
A Comparative Analysis of Lasiodonin and Other Natural Anti-Cancer Compounds: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The search for novel, effective, and less toxic anti-cancer therapeutics has led to a significant focus on natural compounds. Among these, Lasiodonin, a diterpenoid isolated from the plant Isodon rubescens, has demonstrated promising anti-cancer properties. This guide provides a comprehensive comparison of the efficacy of this compound with other well-characterized natural anti-cancer compounds: curcumin (B1669340), resveratrol, quercetin, and the clinically used drug, paclitaxel (B517696). This analysis is supported by experimental data on their cytotoxic effects, mechanisms of action, and detailed protocols for key experimental assays.
Comparative Cytotoxicity of Natural Compounds
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values of this compound (and its closely related analogue, Oridonin), Curcumin, Resveratrol, Quercetin, and Paclitaxel across a range of human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |
| Oridonin (B1677485) | HL-60 | Leukemia | 3.9 (as µg/ml)[1] |
| K562 | Leukemia | 4.3 (as µg/ml)[1] | |
| TE1 | Esophageal Cancer | 4.0 (as µg/ml)[1] | |
| BGC823 | Gastric Cancer | 7.6 (as µg/ml)[1] | |
| SGC7901 | Gastric Cancer | 12.3 (as µg/ml)[1] | |
| HepG2 | Liver Cancer | 7.1 (as µg/ml)[1] | |
| A549 | Lung Cancer | 18.6 (as µg/ml)[1] | |
| MCF-7 | Breast Cancer | 18.4 (as µg/ml)[1] | |
| HeLa | Cervical Cancer | 13.7 (as µg/ml)[1] | |
| HCT116 | Colon Cancer | 23.75 ± 3.07[2] | |
| HCT8 | Colon Cancer | 18.64 ± 2.26[2] | |
| AGS | Gastric Cancer | 2.627 ± 0.324 (48h)[3] | |
| HGC27 | Gastric Cancer | 9.266 ± 0.409 (48h)[3] | |
| MGC803 | Gastric Cancer | 11.06 ± 0.400 (48h)[3] | |
| Curcumin | T47D | Breast Cancer (ER+) | 2.07 ± 0.08 |
| MCF-7 | Breast Cancer (ER+) | 1.32 ± 0.06 | |
| MDA-MB-231 | Breast Cancer (ER-) | 11.32 ± 2.13 | |
| MDA-MB-468 | Breast Cancer (ER-) | 18.61 ± 3.12 | |
| SW480 | Colorectal Cancer | 10.26 - 13.31 | |
| HT-29 | Colorectal Cancer | 10.26 - 13.31 | |
| HCT116 | Colorectal Cancer | 10.26 - 13.31 | |
| Resveratrol | MCF-7 | Breast Cancer | 51.18 |
| HepG2 | Liver Cancer | 57.4 | |
| Seg-1 | Esophageal Cancer | 70 - 150 | |
| HCE7 | Esophageal Cancer | 70 - 150 | |
| SW480 | Colorectal Cancer | 70 - 150 | |
| HL-60 | Leukemia | 70 - 150 | |
| Quercetin | A549 | Lung Cancer | 8.65 (24h) |
| H69 | Lung Cancer | 14.2 (24h) | |
| MCF-7 | Breast Cancer | 17.2 | |
| MDA-MB-468 | Breast Cancer | 55 | |
| HCT116 | Colon Cancer | 5.79 ± 0.13 | |
| Paclitaxel | Ovarian Carcinoma Cell Lines | Ovarian Cancer | 0.0004 - 0.0034 |
| NSCLC Cell Lines | Lung Cancer | >32 (3h), 9.4 (24h), 0.027 (120h) | |
| SCLC Cell Lines | Lung Cancer | >32 (3h), 25 (24h), 5.0 (120h) |
Mechanisms of Anti-Cancer Action
These natural compounds exert their anti-cancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, which prevents cancer cells from proliferating.
Apoptosis Induction
Apoptosis is a crucial pathway for eliminating cancerous cells. The diagram below illustrates a simplified, common pathway for apoptosis induction by natural compounds.
Caption: Generalized signaling pathway of apoptosis induction by natural compounds.
Cell Cycle Arrest
By interfering with the cell cycle, these compounds can halt the proliferation of cancer cells. A common mechanism is the arrest of the cell cycle at the G2/M phase, preventing mitosis.
Caption: Simplified diagram of G2/M cell cycle arrest induced by natural compounds.
Detailed Experimental Protocols
Standardized protocols are essential for the reproducible evaluation of anti-cancer compounds. Below are detailed methodologies for key in vitro assays.
MTT Assay for Cell Viability (IC50 Determination)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for the MTT assay.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Western Blot Analysis for Apoptosis and Cell Cycle Proteins
Western blotting is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.
Protocol:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Efficacy
The anti-tumor activity of these compounds has also been evaluated in animal models, typically using xenografts where human cancer cells are implanted into immunocompromised mice.
| Compound | Animal Model | Cancer Type | Tumor Growth Inhibition | Reference |
| Oridonin | Nude mice with 4T1 xenografts | Breast Cancer | 31% (1 mg/kg), 84% (5 mg/kg) decrease in tumor weight | [4] |
| Nude mice with T24 xenografts | Bladder Cancer | Significant reduction in tumor volume | [5] | |
| Nude mice with HCT8 xenografts | Colon Cancer | 39.2% (5 mg/kg), 66.7% (10 mg/kg) | [2] | |
| Flavone | Nude mice with COLO205 xenografts | Colorectal Cancer | Inhibition of tumor formation | [6] |
| Ellagic Acid | Nude mice with UM-UC-3 xenografts | Bladder Cancer | 61% maximum inhibition | [7] |
Conclusion
This compound and its analogue Oridonin demonstrate potent anti-cancer activity across a wide range of cancer cell lines, with efficacy comparable to or, in some cases, exceeding that of other well-known natural compounds like curcumin and resveratrol. Their mechanisms of action, primarily through the induction of apoptosis and cell cycle arrest, are shared with many natural anti-cancer agents. The in vivo data further supports their potential as therapeutic candidates. While paclitaxel remains a highly potent clinical drug, the favorable toxicity profiles and distinct mechanisms of action of natural compounds like this compound warrant further investigation and development, both as standalone therapies and in combination with existing chemotherapeutic regimens. This guide provides a foundational comparison to aid researchers in the strategic design of future pre-clinical and clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavone inhibition of tumor growth via apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In-Vivo Validation of Diterpenoid Anticancer Compounds: A Comparative Guide on the Mechanism of Action of Oridonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vivo performance of Oridonin (B1677485), a natural diterpenoid compound closely related to Lasiodonin, against other therapeutic alternatives. Due to the limited availability of in-vivo data for this compound, this guide focuses on the more extensively studied Oridonin, offering valuable insights into the potential in-vivo mechanisms of this class of compounds. The information presented is supported by experimental data from various preclinical studies, with a focus on its anticancer activities.
Comparative Anticancer Efficacy of Oridonin In-Vivo
Oridonin has demonstrated significant antitumor activity in various animal models, primarily through the induction of apoptosis and autophagy, and the modulation of key signaling pathways. The following table summarizes the in-vivo efficacy of Oridonin in different xenograft models.
| Animal Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition | Key Findings |
| Nude Mice | Colon Cancer (HCT8 Xenograft) | Oridonin | Dose-dependent | Significant suppression of tumor growth | Increased expression of LC3-II and cleaved caspase-3 in tumor tissues, indicating induction of autophagy and apoptosis.[1] |
| Mice | Sarcoma-180 Solid Tumors | Oridonin Nanosuspension vs. Oridonin Solution | 20 mg/kg | 60.23% (Nanosuspension) vs. 42.49% (Solution) | Nanosuspension formulation enhanced the antitumor activity of Oridonin.[2] |
| Nude Mice | Oral Squamous Cell Carcinoma (OSCC) Xenograft | Oridonin | - | Significant inhibition of tumor growth | Inhibition of the PI3K/Akt signaling pathway.[3] |
| Mice | H22 Liver Tumor | Oridonin Derivatives (Compounds 2 and 3) | - | 64.9% and 62.5% | Derivatives showed more potent anticancer effects compared to the parent compound.[4] |
| Mice | B16 Melanoma | Oridonin Derivatives (Compounds 2 and 3) | - | 69.9% and 61.2% | Derivatives demonstrated enhanced tumor inhibitory ratios.[4] |
| Nude Mice | HCT-116 Colon Cancer Xenograft | Oridonin Derivative (Compound 5) | 25 mg/kg/day | 85.82% | The derivative suppressed tumor volume and weight more effectively than Oridonin (58.61%).[4] |
Comparison with Standard Chemotherapeutic Agents
While direct in-vivo comparative studies between Oridonin and standard chemotherapeutics are not extensively detailed in the provided search results, we can infer its potential from its mechanistic actions and efficacy in xenograft models. Cisplatin (B142131) and Paclitaxel (B517696) are common benchmarks in cancer therapy.
| Agent | Mechanism of Action | Common In-Vivo Models | Key Considerations |
| Oridonin | Induces apoptosis and autophagy; inhibits PI3K/Akt pathway.[1][3] | Xenograft models (Colon, Oral, Sarcoma).[1][2][3] | Natural product with a potentially favorable safety profile; derivatives show enhanced potency.[4] |
| Cisplatin | Cross-links DNA, leading to apoptosis. | Head and Neck Squamous Cell Carcinoma xenografts, various other tumor models.[5][6] | High efficacy but associated with significant side effects like nephrotoxicity.[6] Combination therapies are common.[6][7] |
| Paclitaxel | Microtubule stabilizer, leading to mitotic arrest and apoptosis.[8] | Breast cancer, ovarian cancer, and other tumor models.[9][10][11] | Potent anticancer agent, but resistance can develop.[8] Nanoparticle formulations can improve efficacy.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used in the in-vivo validation of Oridonin's mechanism of action.
Xenograft Tumor Model Studies
-
Cell Culture and Animal Implantation:
-
Human cancer cell lines (e.g., HCT8, HCT116, UM1, SCC25) are cultured under standard conditions.
-
A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice or SCID mice).[1][12][13][14][15]
-
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), animals are randomly assigned to treatment and control groups.
-
Oridonin or its vehicle control is administered via a specified route (e.g., intraperitoneal or oral gavage) at a predetermined dosage and schedule.[1]
-
-
Tumor Growth Measurement and Analysis:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2.
-
At the end of the study, animals are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition is calculated as: [(Control Tumor Weight - Treated Tumor Weight) / Control Tumor Weight] × 100%.
-
Western Blot Analysis of Tumor Tissues
-
Protein Extraction:
-
Excised tumor tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
The lysate is centrifuged, and the supernatant containing the total protein is collected.
-
Protein concentration is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, LC3-II, p-Akt, Akt).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizing the Mechanism of Action
Signaling Pathway of Oridonin-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway through which Oridonin exerts its apoptotic effects, primarily via the inhibition of the PI3K/Akt pathway.
Caption: Oridonin inhibits the PI3K/Akt signaling pathway, leading to apoptosis.
Experimental Workflow for In-Vivo Validation
This diagram outlines the typical workflow for validating the anticancer effects of a compound like Oridonin in an in-vivo setting.
Caption: Workflow for in-vivo validation of anticancer compounds.
References
- 1. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antitumor activity of oridonin nanosuspension [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 5. Comparison of Radiosensitizing Effects of the mTOR Inhibitor CCI-779 to Cisplatin in Experimental Models of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparative In Vivo Study of Albumin-Coated Paclitaxel Nanocrystals and Abraxane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative efficacy and safety of eribulin versus paclitaxel in breast cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparative study of low dose weekly paclitaxel versus cisplatin with concurrent radiation in the treatment of locally advanced head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Patient-derived tumor xenografts: transforming clinical samples into mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oncology Models Oncomedics [oncomedics.com]
- 15. Cell-Derived Xenografts - Antineo [antineo.fr]
A Cross-Validated Examination of Lasiodonin's Therapeutic Efficacy in Diverse Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, a natural diterpenoid compound extracted from the plant Isodon rubescens, has garnered significant interest in oncological research for its broad-spectrum anti-tumor activities. This guide provides a comprehensive, data-driven comparison of this compound's therapeutic potential against established chemotherapeutic agents across various cancer types. By presenting key performance indicators, detailed experimental methodologies, and elucidating its mechanisms of action through signaling pathway diagrams, this document serves as a valuable resource for researchers exploring novel cancer therapies.
Comparative Analysis of Cytotoxicity
The efficacy of an anticancer agent is fundamentally determined by its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a standard metric for this assessment. The following tables summarize the IC50 values of this compound (often referred to as Oridonin (B1677485) in scientific literature) in comparison to standard chemotherapeutic agents across a range of cancer cell lines.
| Cancer Type | Cell Line | This compound (Oridonin) IC50 (µM) | Comparator Drug | Comparator IC50 (µM) | Incubation Time (hours) | Reference |
| Esophageal Squamous Cell Carcinoma | TE-8 | 3.00 ± 0.46 | Gemcitabine | 5.71 ± 1.07 | 72 | [1] |
| TE-2 | 6.86 ± 0.83 | Gemcitabine | 5.96 ± 1.11 | 72 | [1] | |
| Gastric Cancer | AGS | 2.627 ± 0.324 | - | - | 48 | [2] |
| HGC27 | 9.266 ± 0.409 | - | - | 48 | [2] | |
| MGC803 | 11.06 ± 0.400 | - | - | 48 | [2] | |
| Breast Cancer | MCF-7 | 78.3 | Doxorubicin | 8.306 | 48 | [3] |
| MDA-MB-231 | 1.14 (as µg/ml) | Doxorubicin | 6.602 | 48 | [4] | |
| 4T1 | 1.66 (as µg/ml) | - | - | 48 | [4] | |
| Leukemia | K562 | ~20 (approx.) | Doxorubicin | - | 48 | [5] |
| CEM/ADR5000 (drug-resistant) | - | Doxorubicin | - | - | [6] | |
| Ovarian Cancer (Cisplatin-Resistant) | A2780/DDP | - | Cisplatin (B142131) | 50.97 | 48 | [7] |
| A2780/DDP (with 20 µM Oridonin) | - | Cisplatin | 26.12 | 48 | [7] | |
| SKOV3/DDP | - | Cisplatin | 135.20 | 48 | [7] | |
| SKOV3/DDP (with 20 µM Oridonin) | - | Cisplatin | 73.00 | 48 | [7] | |
| Pancreatic Cancer | Panc-1 | ~20 | - | - | - | [8] |
| Panc02 | ~20 | - | - | - | [8] | |
| Colon Cancer | HCT-116 | 6.84 | - | - | - | [9] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. Data from studies with direct head-to-head comparisons are most reliable.
Mechanistic Insights: A Multi-pronged Attack on Cancer
This compound's anticancer activity stems from its ability to modulate multiple key cellular processes, leading to the inhibition of tumor growth and progression. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. This compound has been shown to be a potent inducer of apoptosis in a variety of cancer cell lines.
| Cancer Type | Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| Gastric Cancer | HGC27 | Control | 8.77 ± 1.51 | [10] |
| 10 µM Oridonin | 16.63 ± 4.31 | [10] | ||
| 20 µM Oridonin | 26.33 ± 1.77 | [10] | ||
| AGS | Control | 6.80 ± 0.30 | [10] | |
| 5 µM Oridonin | 16.60 ± 3.23 | [10] | ||
| 10 µM Oridonin | 25.53 ± 3.54 | [10] | ||
| Esophageal Squamous Cell Carcinoma | TE-8 | Control (Early Apoptosis) | 4.6 | [11] |
| 20 µM Oridonin (Early Apoptosis) | 12.5 | [11] | ||
| 40 µM Oridonin (Early Apoptosis) | 20.3 | [11] | ||
| Acute Myeloid Leukemia | MV4-11/DDP (Cisplatin-Resistant) | 50 µM Cisplatin | 40.73 | [12] |
| 20 µM Oridonin | 42.67 | [12] | ||
| Cisplatin + Oridonin | 71.24 | [12] |
This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release, and subsequent activation of caspases.
Cell Cycle Arrest
By interfering with the cell cycle, this compound halts the proliferation of cancer cells. It primarily induces cell cycle arrest at the G2/M or S phase, depending on the cancer type and dosage.
| Cancer Type | Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| Breast Cancer | MCF-7 | Control | - | - | - | [3] |
| Oridonin | G2/M arrest observed | - | - | [3] | ||
| 4T1 | Control | - | - | - | [4] | |
| 1 µg/ml Oridonin | - | S phase arrest observed | - | [4] | ||
| 2 µg/ml Oridonin | - | S phase arrest observed | - | [4] | ||
| Ovarian Cancer | A2780/DDP | Oridonin | G0/G1 arrest observed | - | - | [7] |
This cell cycle arrest is often mediated by the upregulation of p53 and p21 and the downregulation of cyclin-dependent kinases (CDKs).
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has demonstrated anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of endothelial cells. While direct comparative quantitative data with drugs like bevacizumab is limited in the reviewed literature, studies show this compound-loaded nanoparticles significantly block neovascularization in tumor xenografts[8].
Signaling Pathways Modulated by this compound
This compound's pleiotropic effects are a result of its ability to modulate multiple critical signaling pathways that are often dysregulated in cancer.
References
- 1. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DNA damage induced by oridonin involves cell cycle arrest at G2/M phase in human MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin impedes breast cancer growth by blocking cells in S phase and inhibiting the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin-induced apoptosis in leukemia K562 cells and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Oridonin induces autophagy-mediated cell death in pancreatic cancer by activating the c-Jun N-terminal kinase pathway and inhibiting phosphoinositide 3-kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Oridonin induces apoptosis in SW1990 pancreatic cancer cells via p53- and caspase-dependent induction of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oridonin Sensitizes Cisplatin-Induced Apoptosis via AMPK/Akt/mTOR-Dependent Autophagosome Accumulation in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oridonin effectively reverses the drug resistance of cisplatin involving induction of cell apoptosis and inhibition of MMP expression in human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Safety and Toxicity Profile of Lasiodonin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a central focus of modern drug development. Lasiodonin (B12108822), an ent-kaurane diterpenoid isolated from Isodon species, and its derivatives have emerged as promising candidates due to their potent cytotoxic effects against various cancer cell lines. However, a thorough evaluation of their safety and toxicity is paramount before they can advance to clinical applications. This guide provides a comparative analysis of the safety and toxicity profiles of key this compound derivatives, namely Lasiokaurin and Eriocalyxin B, benchmarked against established chemotherapeutic agents: Doxorubicin, Paclitaxel (B517696), and Cisplatin.
In Vitro Cytotoxicity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of this compound derivatives and standard chemotherapeutics across a range of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Lasiokaurin | MGC-803 | Gastric Cancer | 0.47 | [1] |
| CaEs-17 | Esophageal Cancer | 0.20 | [1] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.1 | [2] | |
| SK-BR-3 | Breast Cancer | 1.59 | [2] | |
| BT-549 | Breast Cancer | 2.58 | [2] | |
| MCF-7 | Breast Cancer | 4.06 | [2] | |
| T-47D | Breast Cancer | 4.16 | [2] | |
| Eriocalyxin B | PANC-1 | Pancreatic Cancer | Potent cytotoxicity | [3] |
| SW1990 | Pancreatic Cancer | Comparable to | [3] | |
| CAPAN-1 | Pancreatic Cancer | Camptothecin | [3] | |
| CAPAN-2 | Pancreatic Cancer | [3] | ||
| Doxorubicin | HCT116 | Colon Cancer | 24.30 (µg/ml) | [4] |
| Hep-G2 | Liver Cancer | 14.72 (µg/ml) | [4] | |
| PC3 | Prostate Cancer | 2.64 (µg/ml) | [4] | |
| HeLa | Cervical Cancer | 2.9 | [5] | |
| MCF-7 | Breast Cancer | 2.5 | [5] | |
| Paclitaxel | Various (8 lines) | Various | 0.0025 - 0.0075 | [6] |
| NSCLC lines | Non-Small Cell Lung Cancer | 9.4 (24h), 0.027 (120h) | [7] | |
| SCLC lines | Small Cell Lung Cancer | 25 (24h), 5.0 (120h) | [7] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.3 | [8] | |
| SK-BR-3 | Breast Cancer | 4 | [8] | |
| Cisplatin | BxPC-3 | Pancreatic Cancer | 5.96 | [9] |
| MIA PaCa-2 | Pancreatic Cancer | 7.36 | [9] | |
| YAPC | Pancreatic Cancer | 56.7 | [9] | |
| PANC-1 | Pancreatic Cancer | 100 | [9] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.
In Vivo Toxicity Assessment
Preclinical in vivo studies are essential to understand the systemic toxicity of drug candidates. This section compares the available in vivo toxicity data for this compound derivatives and standard chemotherapies.
| Compound | Animal Model | Key Findings | Citation(s) |
| Lasiokaurin | Mice | No discernible toxicity, no significant changes in body weight or histopathological characteristics of major organs (heart, lungs, liver, spleen, kidneys). Inhibited tumor growth in vivo.[10][11] | [10][11] |
| Eriocalyxin B | Mice | At therapeutic doses (2.5-10 mg/kg), does not cause significant adverse effects. No significant changes in body weight or plasma levels of liver enzymes (ALT, AST, LDH). Definitive LD50 not reported.[12] | [3][12] |
| Doxorubicin | Rats | Dose-dependent cardiotoxicity. A single 10 mg/kg injection led to 80% mortality by day 28. Fractionated dosing improved survival but still resulted in dilated cardiomyopathy.[13] | [13][14] |
| Paclitaxel | Rats | LD50 of a polymeric micellar formulation was 205.4 mg/kg (male) and 221.6 mg/kg (female), compared to 8.3 mg/kg (male) and 8.8 mg/kg (female) for Taxol.[15] | [15] |
| Cisplatin | Mice | Nephrotoxicity is a major dose-limiting toxicity, developing 4-6 days after a single sub-lethal dose. Also causes gastrointestinal toxicity, neurotoxicity, ototoxicity, and myelotoxicity.[16][17] | [16][17] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives, standard drugs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways in this compound Derivative-Induced Apoptosis
This compound and its derivatives primarily induce cancer cell death through apoptosis. This programmed cell death is orchestrated by a complex network of signaling pathways. The diagram below illustrates the key pathways implicated in the apoptotic mechanism of these compounds, primarily based on studies of the closely related oridonin.
Caption: Apoptotic signaling pathways induced by this compound derivatives.
Experimental Workflow for In Vivo Toxicity Assessment
A generalized workflow for evaluating the in vivo toxicity of a novel this compound derivative is presented below.
Caption: Workflow for in vivo toxicity evaluation of this compound derivatives.
Conclusion
The available data suggests that this compound derivatives, such as Lasiokaurin and Eriocalyxin B, exhibit potent in vitro cytotoxicity against a variety of cancer cell lines, with IC50 values often in the low micromolar range. Importantly, preliminary in vivo studies indicate a favorable safety profile for these compounds, with Lasiokaurin showing no discernible toxicity in a breast cancer xenograft model.[10] This stands in contrast to conventional chemotherapeutic agents like Doxorubicin and Cisplatin, which are known for their significant cardiotoxicity and nephrotoxicity, respectively.[13][16]
The mechanism of action for these derivatives appears to be the induction of apoptosis through both the intrinsic and extrinsic pathways, modulated by key signaling cascades such as PI3K/Akt and JNK.[18][19] Further comprehensive in vivo toxicity and genotoxicity studies are warranted to fully establish the safety profile of this compound derivatives. However, the current evidence strongly supports their continued investigation as promising and potentially safer alternatives to existing cancer therapies.
References
- 1. Lasiokaurin derivatives: synthesis, antimicrobial and antitumor biological evaluation, and apoptosis-inducing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lasiokaurin Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eriocalyxin B induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways (Journal Article) | ETDEWEB [osti.gov]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jcancer.org [jcancer.org]
- 12. benchchem.com [benchchem.com]
- 13. Doxorubicin cardiotoxicity in the rat: an in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Doxorubicin has in vivo toxicological effects on ex vivo cultured mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo evaluation of polymeric micellar paclitaxel formulation: toxicity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The in vivo genotoxicity of cisplatin, isoflurane and halothane evaluated by alkaline comet assay in Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
Meta-analysis of Preclinical Studies on Lasiodonin: A Comparative Guide
A comprehensive meta-analysis of preclinical studies specifically focusing on Lasiodonin is not feasible at present due to a notable scarcity of available research data. Extensive searches of scientific literature have revealed a significant lack of studies detailing the preclinical efficacy, mechanisms of action, and molecular targets of this compound.
While the initial intent was to provide a detailed comparison of this compound with alternative compounds, the absence of primary preclinical data on this compound precludes such an analysis. The scientific community has largely focused on a related diterpenoid, Oridonin (B1677485), which is also isolated from the Rabdosia species. The available body of research predominantly investigates the anti-cancer, anti-inflammatory, and neuroprotective properties of Oridonin.
The Focus on Oridonin: A Closely Related Compound
Oridonin has been the subject of numerous preclinical studies, demonstrating a range of biological activities. These studies offer a potential, albeit indirect, frame of reference for the possible therapeutic utility of compounds from the Rabdosia genus.
Anti-Cancer Properties of Oridonin
Preclinical investigations have shown that Oridonin exhibits potent anti-cancer effects across a variety of tumor cell lines.[1] The primary mechanisms underlying its anti-neoplastic activity involve the induction of apoptosis (programmed cell death) and autophagy (a cellular degradation process).[2][3]
Several key signaling pathways have been identified as being modulated by Oridonin in cancer cells:
-
JNK Signaling Pathway: Activation of the JNK pathway is a crucial step in Oridonin-induced apoptosis in some cancer models.
-
NO-ERK-p53 Feedback Loop: In certain cancer cell types, Oridonin's induction of apoptosis and autophagy is mediated by a positive feedback loop involving nitric oxide (NO), ERK, and the tumor suppressor protein p53.
-
AMPK-mTOR-ULK1 Pathway: Oridonin can trigger autophagy-dependent apoptosis in colon cancer cells through the regulation of the ROS-dependent AMPK-mTOR-ULK1 signaling axis.[3]
Derivatives of Oridonin have also been synthesized and have shown improved pharmacological activities in preclinical cancer models.[1]
Anti-Inflammatory and Neuroprotective Potential of Oridonin
Beyond its anti-cancer effects, Oridonin has demonstrated anti-inflammatory and neuroprotective properties in preclinical settings.[1] Some studies on Oridonin analogs have shown potent anti-inflammatory effects through the inhibition of the NLRP3 inflammasome and the NF-κB signaling pathway. These findings suggest potential therapeutic applications for inflammatory disorders.[4] The neuroprotective effects of Oridonin are also an active area of research, with studies exploring its potential in models of neurodegenerative diseases.[1]
Limitations and Future Directions
The significant disparity in the volume of research between this compound and Oridonin highlights a critical knowledge gap. While the extensive data on Oridonin provides valuable insights into the therapeutic potential of Rabdosia diterpenoids, it cannot be directly extrapolated to this compound. Each compound possesses a unique chemical structure that can lead to distinct pharmacological properties, including differences in potency, specificity, and toxicity.
Therefore, to enable a comprehensive meta-analysis and comparative guide for this compound, further preclinical research is imperative. Future studies should aim to:
-
Elucidate the specific molecular targets of this compound.
-
Investigate its efficacy in various preclinical models of disease, including cancer, inflammation, and neurodegeneration.
-
Characterize the signaling pathways modulated by this compound.
-
Conduct comparative studies directly evaluating the preclinical profiles of this compound and Oridonin.
Until such data becomes available, any discussion on the preclinical profile of this compound remains speculative and largely inferred from studies on its more researched counterpart, Oridonin. Researchers, scientists, and drug development professionals interested in this class of compounds are encouraged to consider the well-documented activities of Oridonin while recognizing the urgent need for dedicated research on this compound.
References
- 1. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Augmentation of oridonin-induced apoptosis observed with reduced autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lasiodonin and Doxorubicin in Triple-Negative Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Lasiodonin, a natural diterpenoid compound, and Doxorubicin (B1662922), a standard-of-care chemotherapy agent, in the context of Triple-Negative Breast Cancer (TNBC). As no direct head-to-head studies have been identified, this comparison is constructed from individual preclinical data for each compound to offer a parallel view of their anti-cancer properties and mechanisms of action.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound (using data from the closely related compound Lasiokaurin) and Doxorubicin in TNBC models.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line (TNBC) | This compound (Lasiokaurin) (µM) | Doxorubicin (nM) |
| MDA-MB-231 | ~2-3[1] | 100-300 (Intermediate Resistance)[2] |
| MDA-MB-468 | ~2-3[1] | Not specified in provided results |
| 4T1 | Not specified in provided results | ~15.89 (Saline-treated tumor derived)[3] |
| CAL-51 | Not specified in provided results | <100 (Sensitive)[2] |
| Hs 578T | Not specified in provided results | 100-300 (Intermediate Resistance)[2] |
| CAL-120 | Not specified in provided results | >300 (Resistant)[2] |
Table 2: In Vivo Efficacy (Xenograft Models)
| Parameter | This compound (Lasiokaurin) | Doxorubicin |
| Mouse Model | Xenograft (MDA-MB-231)[1][4] | Xenograft (MDA-MB-231), Syngeneic (4T1)[5][6][7][8][9] |
| Dosage | Not explicitly stated in provided text | 2.5 mg/kg[9], 8 mg/kg[6] |
| Tumor Growth Inhibition | Significant reduction in tumor growth observed.[1][4] | Significant reduction in tumor volume (1.5 times compared to control at day 35).[9] In combination studies, doxorubicin alone slowed tumor growth.[6] |
| Toxicity | No detrimental effects on body weight or vital organs noted.[1][4] | Off-target toxicity is a known concern, though peptide-conjugated doxorubicin showed reduced toxicity.[9] |
Signaling Pathways and Mechanisms of Action
This compound (Lasiokaurin)
This compound and its analogs exert their anti-cancer effects through the modulation of key signaling pathways that are often dysregulated in cancer. In TNBC, Lasiokaurin has been shown to inhibit the PI3K/Akt/mTOR and STAT3 signaling pathways.[1][4] This dual inhibition leads to cell cycle arrest, induction of apoptosis, and suppression of metastasis.[1][4]
Caption: this compound's mechanism in TNBC.
Doxorubicin
Doxorubicin is an anthracycline antibiotic and a cornerstone of chemotherapy. Its primary mechanism of action involves the intercalation of its planar ring structure into the DNA double helix, which physically obstructs DNA and RNA synthesis.[10] Additionally, Doxorubicin inhibits topoisomerase II, an enzyme critical for DNA replication and repair.[5][10] This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.[10][11]
Caption: Doxorubicin's mechanism of action.
Experimental Protocols
The data presented in this guide are based on standard preclinical methodologies. Below are generalized protocols for the key experiments cited.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: TNBC cells (e.g., MDA-MB-231, 4T1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or Doxorubicin for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against drug concentration.
In Vivo Xenograft Mouse Model
-
Cell Implantation: TNBC cells (e.g., MDA-MB-231) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank or mammary fat pad of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Drug Administration: Mice are randomized into treatment and control groups. This compound or Doxorubicin is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight of the mice are monitored throughout the study.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
Caption: Preclinical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Potentiating doxorubicin activity through BCL-2 inhibition in p53 wild-type and mutated triple-negative breast cancer [frontiersin.org]
- 3. Frontiers | IL-17A Increases Doxorubicin Efficacy in Triple Negative Breast Cancer [frontiersin.org]
- 4. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor bocodepsin/OKI-179 to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTN Enhances Antitumor Effects of Doxorubicin in TNBC by Targeting the Immunosuppressive Activity of PMN-MDSC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor bocodepsin/OKI-179 to promote apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Evaluation of a Keratin 1 Targeting Peptide-Doxorubicin Conjugate in a" by Azam Saghaeidehkordi, Shiuan Chen et al. [digitalcommons.chapman.edu]
- 10. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 11. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Lasiodonin
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. Lasiodonin, a diterpenoid with significant cytotoxic and anti-tumor properties, requires meticulous handling and disposal to mitigate risks to personnel and ecosystems. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound and its associated waste streams, ensuring compliance with safety regulations and fostering a culture of safety.
Hazard Assessment and Waste Classification
This compound is classified as a toxic compound if swallowed and may cause organ damage through prolonged or repeated exposure.[1] Due to its cytotoxic nature, all materials that come into contact with this compound must be treated as hazardous waste.[2][3] This includes pure this compound, solutions, contaminated labware, and personal protective equipment (PPE).
Table 1: this compound Waste Classification and Disposal Streams
| Waste Type | Recommended Disposal Stream | Key Handling Instructions |
| Pure this compound (Solid/Stock) | Hazardous Chemical Waste | Collect in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams. |
| This compound Solutions (Aqueous & Organic) | Hazardous Chemical Waste (Aqueous or Organic Solvent) | Collect in designated, sealed containers compatible with the solvent. Label with "this compound," the solvent, and approximate concentration. Do not dispose of down the drain.[4] |
| Contaminated Labware (e.g., pipette tips, gloves, vials) | Solid Cytotoxic Waste | Place in a designated, puncture-resistant container lined with a distinctive bag (often yellow or purple) and clearly labeled as "Cytotoxic Waste".[3] |
| Contaminated Sharps (e.g., needles, scalpels) | Cytotoxic Sharps Waste | Dispose of immediately into a designated, puncture-proof, and clearly labeled sharps container for cytotoxic waste.[5] |
| Contaminated Glassware (reusable) | Decontamination prior to reuse or disposal | Triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[6] The cleaned glassware can then be washed for reuse or disposed of according to institutional protocols for laboratory glass. |
| Personal Protective Equipment (PPE) | Solid Cytotoxic Waste | Gowns, gloves, and other disposable PPE used when handling this compound should be placed in the designated cytotoxic waste container.[5] |
Experimental Protocol: Decontamination of Glassware
A critical step in managing this compound waste is the proper decontamination of reusable glassware to ensure the removal of cytotoxic residues.
Methodology:
-
Initial Rinse: Immediately after use, rinse the glassware with the solvent used to prepare the this compound solution to remove the bulk of the residue. Collect this initial rinsate in the appropriate hazardous waste container (aqueous or organic).
-
Triple Rinse: Sequentially rinse the glassware three times with a suitable solvent (e.g., ethanol (B145695) or acetone). Swirl the solvent to ensure all interior surfaces are coated.
-
Collect Rinsate: After each rinse, decant the solvent into the designated hazardous chemical waste container.[6]
-
Final Wash: After the triple rinse, the glassware can be washed with laboratory detergent and water for reuse.
-
Verification (Optional): For highly sensitive applications, a wipe test of the decontaminated glassware can be performed, followed by analytical testing (e.g., HPLC) to ensure no detectable this compound remains.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper segregation and disposal of this compound waste, ensuring a clear and safe process from generation to final disposal.
Operational Plan for Safe Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes a lab coat, safety goggles, and chemical-resistant gloves.[5]
-
Designated Waste Area: Establish a designated satellite accumulation area in the laboratory for labeled this compound waste containers.[7] This area should be clearly marked and located away from general laboratory traffic.
-
Waste Segregation: Strictly adhere to the waste segregation outlined in Table 1. Never mix different waste streams in the same container.
-
Container Management:
-
Ensure all waste containers are in good condition, compatible with the waste they hold, and have securely fitting lids.
-
Label all containers clearly with "Hazardous Waste," "Cytotoxic Waste," and the specific contents (e.g., "this compound contaminated solids").[8]
-
Keep waste containers closed except when adding waste.[7]
-
-
Spill Management: In the event of a spill, isolate the area. Use a cytotoxic spill kit to clean the affected area, working from the outside in. All cleanup materials must be disposed of as cytotoxic waste.[5]
-
Final Disposal: The ultimate disposal method for cytotoxic waste is typically high-temperature incineration.[3] Arrange for the collection of full waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound waste in the regular trash or down the sanitary sewer.[9]
By implementing these rigorous disposal procedures, laboratories can ensure the safe management of this compound, protecting both the immediate health of researchers and the long-term health of the environment. This commitment to safety and compliance is integral to responsible scientific practice.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. danielshealth.ca [danielshealth.ca]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
